2-Fluoro-6-(trifluoromethyl)benzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)6-4(8(11,12)13)2-1-3-5(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRYDSJMVRRAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148848 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109227-12-5 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109227125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
CAS Number: 109227-12-5
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This technical guide provides an in-depth overview of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.
Physicochemical Properties
This compound is a colorless to nearly colorless clear liquid. Its properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 109227-12-5 | [1][2][3][4] |
| Molecular Formula | C₈H₃ClF₄O | [1][2][4] |
| Molecular Weight | 226.56 g/mol | [1][2][3][4] |
| Purity | ≥97% (GC) | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 194 °C | [2] |
| Density | 1.465 - 1.47 g/mL | [2] |
| Refractive Index (n20D) | 1.45 | |
| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |
| Storage Temperature | 2 - 8 °C |
Applications in Synthesis
This compound is a versatile reagent, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a fluorine and a trifluoromethyl group on the benzoyl moiety can significantly enhance the metabolic stability and bioactivity of the resulting compounds.[3]
Its high reactivity as an acyl chloride allows for the efficient introduction of the 2-fluoro-6-(trifluoromethyl)benzoyl group into a wide range of molecules, particularly through reactions with amines to form amides. This makes it a valuable tool for medicinal chemists and researchers in drug discovery and development.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the precursor 2-Fluoro-6-(trifluoromethyl)benzoic acid and its subsequent conversion to the title compound, as well as a general procedure for its use in amide synthesis.
Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid
A plausible synthetic route to the precursor acid can be adapted from methodologies used for structurally similar compounds. One common approach involves the ortho-lithiation of 1-fluoro-3-(trifluoromethyl)benzene, followed by carboxylation.
Materials:
-
1-Fluoro-3-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with 1-fluoro-3-(trifluoromethyl)benzene and dry THF under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
An excess of crushed dry ice is added portion-wise to the reaction mixture. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.
-
The reaction is quenched by the addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Fluoro-6-(trifluoromethyl)benzoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound
The conversion of the carboxylic acid to the acid chloride can be achieved using a variety of chlorinating agents, such as thionyl chloride or oxalyl chloride.
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzoic acid
-
Oxalyl chloride
-
Dry dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Argon or Nitrogen gas supply
Procedure:
-
To a stirred solution of 2-Fluoro-6-(trifluoromethyl)benzoic acid in dry dichloromethane under an inert atmosphere, a catalytic amount of DMF is added.
-
Oxalyl chloride is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield this compound, which can often be used in the next step without further purification.
General Protocol for Amide Synthesis (Schotten-Baumann Reaction)
This compound readily reacts with primary and secondary amines to form the corresponding amides.
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
Procedure:
-
The amine is dissolved in the chosen solvent, and the solution is cooled in an ice bath.
-
The base is added to the stirred solution.
-
A solution of this compound in the same solvent is added dropwise to the amine solution, maintaining a low temperature.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude amide.
-
The product can be purified by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
While this compound is not itself a biologically active molecule that directly participates in signaling pathways, it is a crucial building block for the synthesis of compounds that are. For instance, it can be used to synthesize analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which are inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key player in the arachidonic acid signaling pathway, which is involved in inflammation and pain.
Below are diagrams illustrating a typical synthetic workflow using this compound and the biological pathway targeted by the resulting products.
Caption: Synthetic workflow for a bioactive amide.
Caption: Targeted biological signaling pathway.
Safety Information
This compound is classified as a combustible and corrosive hazardous material. It is a skin corrosive (Category 1B). Appropriate personal protective equipment (PPE), including faceshields, gloves, goggles, and a suitable respirator, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
- 1. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
This technical guide provides comprehensive information on 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document details the compound's chemical and physical properties, experimental protocols for its synthesis and application, and its role in modern chemical research.
Compound Properties and Specifications
This compound is a highly reactive acyl chloride. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, enhancing its utility as a synthetic intermediate. These substitutions can significantly improve the metabolic stability and bioactivity of the final products.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Molecular Weight | 226.56 g/mol | [2] |
| Molecular Formula | C₈H₃ClF₄O | [2] |
| CAS Number | 109227-12-5 | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.465 g/mL at 25 °C | [2] |
| Boiling Point | 194 °C | [2] |
| Refractive Index | n20/D 1.452 | [2] |
Table 2: Safety Information for this compound
| Hazard Information | Details | References |
| Signal Word | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2] |
| Precautionary Codes | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | [2] |
| Hazard Class | Skin Corrosion 1B | [2] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [2] |
Experimental Protocols
The following protocols are representative methods for the synthesis and application of this compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood.
Synthesis of this compound
This protocol describes the conversion of 2-Fluoro-6-(trifluoromethyl)benzoic acid to its corresponding acyl chloride using oxalyl chloride. This method is favored for its mild conditions and the volatile nature of its byproducts.
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension with stirring.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5 to 2.0 equivalents) dropwise to the stirred suspension via a dropping funnel. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC or IR spectroscopy).
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions.
Caption: Synthesis of this compound.
Application: Amide Synthesis via Acylation
This compound is an excellent acylating agent for the synthesis of amides, which are prevalent in many pharmaceutical compounds.[1] This protocol provides a general procedure for the acylation of a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a tertiary amine base (2.0 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the acyl chloride to the stirred amine solution at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically 2-16 hours, monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide product can be further purified by recrystallization or column chromatography.
Role in Synthesis and Drug Discovery
The unique substitution pattern of this compound makes it a valuable building block for introducing fluorinated moieties into target molecules. This is a key strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic properties.[1] Its high reactivity allows for efficient coupling with a wide range of nucleophiles, making it a versatile tool in the synthesis of novel compounds for pharmaceutical and agrochemical applications.
References
An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzoyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the benzoyl chloride functionality, imparts distinct chemical properties that make it a valuable building block for the synthesis of complex molecules. The presence of these electron-withdrawing groups enhances the reactivity of the acyl chloride while influencing the physicochemical and biological properties of the resulting derivatives, such as metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug discovery and development.
Chemical Properties
This compound is a colorless to nearly colorless liquid under standard conditions. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃ClF₄O | |
| Molecular Weight | 226.56 g/mol | |
| CAS Number | 109227-12-5 | |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.465 g/mL at 25 °C | |
| Boiling Point | 194 °C | |
| Refractive Index | n20/D 1.452 | |
| Purity | ≥ 97% |
Synthesis
The synthesis of this compound typically proceeds through a two-step process, starting from the corresponding benzoic acid.
Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic Acid
While a specific detailed protocol for the synthesis of 2-fluoro-6-(trifluoromethyl)benzoic acid was not found in the search results, a general approach can be inferred from the synthesis of related compounds. The synthesis would likely involve the ortho-lithiation of 1-fluoro-3-(trifluoromethyl)benzene followed by carboxylation with carbon dioxide.
Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose.
Experimental Protocol (General Procedure):
-
To a solution of 2-fluoro-6-(trifluoromethyl)benzoic acid in an inert solvent (e.g., dichloromethane or toluene), a stoichiometric excess of thionyl chloride is added.
-
A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and monitored for completion (e.g., by TLC or GC).
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
.dot
Figure 1. Synthesis of this compound.
Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized as a source of the 2-fluoro-6-(trifluoromethyl)benzoyl moiety. Its high reactivity is attributed to the electron-withdrawing nature of the fluorine and trifluoromethyl groups, which activate the acyl chloride towards nucleophilic attack.
General Reactivity
As a typical acyl chloride, it readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
.dot
Figure 2. Reactions with Nucleophiles.
Applications in Drug Discovery and Agrochemicals
The incorporation of the 2-fluoro-6-(trifluoromethyl)benzoyl moiety into molecules is a strategy employed to enhance their biological activity and pharmacokinetic properties. The fluorine and trifluoromethyl groups can increase metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable interactions.
While specific drugs or agrochemicals directly synthesized from this compound are not prominently documented in the searched literature, its structural motifs are present in various biologically active compounds. For instance, analogues of the COX-2 inhibitors celecoxib and rofecoxib, which are anti-inflammatory drugs, have been synthesized using structurally related building blocks. This suggests that this compound is a valuable tool for generating novel derivatives of existing drugs to explore structure-activity relationships and develop new therapeutic agents.
The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals and agrochemicals due to its lipophilicity and ability to enhance biological activity.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is classified as a skin corrosive (Hazard Class 1B).
Hazard and Precautionary Codes:
-
H314: Causes severe skin burns and eye damage.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Spectroscopic Data
Characterization of this compound is typically performed using spectroscopic methods such as FT-IR and NMR.
FT-IR (KBr): The infrared spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically in the region of 1750-1800 cm⁻¹.
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring.
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the trifluoromethyl carbon, and the carbonyl carbon. The carbonyl carbon signal is typically found in the downfield region (δ 160-170 ppm).
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It will show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts will be dependent on the solvent and the reference standard used.
Conclusion
Spectroscopic Profile of 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS No. 109227-12-5), a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific compound, this guide combines existing infrared (IR) data with predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. This approach offers a robust, predictive framework for the spectroscopic characterization of this important chemical intermediate.
Molecular Structure and Properties
-
Molecular Formula: C₈H₃ClF₄O
-
Appearance: Colorless to light yellow liquid
-
Key Structural Features: The molecule possesses a benzoyl chloride backbone substituted with a fluorine atom and a trifluoromethyl group at positions 2 and 6, respectively. This substitution pattern significantly influences the electronic environment of the aromatic ring and the reactivity of the acyl chloride group.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The data presented below is from the National Institute of Standards and Technology (NIST) database.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 - 1810 | Strong | C=O stretch (acid chloride) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1315 | Strong | C-F stretch (trifluoromethyl) |
| ~1100 - 1200 | Strong | C-F stretch (aryl fluoride) |
| ~850 | Strong | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted based on established chemical shift principles and data from structurally similar fluorinated and trifluoromethyl-substituted benzoyl derivatives. Experimental verification is recommended.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show three signals corresponding to the three aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 8.0 | t | ~8.0 | H-4 |
| ~7.6 - 7.7 | d | ~8.0 | H-3 |
| ~7.5 - 7.6 | d | ~8.0 | H-5 |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (carbonyl) |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135 | C-H |
| ~130 | C-H |
| ~125 (q, ¹JCF ≈ 275 Hz) | CF₃ |
| ~120 | C-H |
| ~115 (d, ²JCF ≈ 20 Hz) | C-CF₃ |
¹⁹F NMR (Fluorine NMR)
The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | s | -CF₃ |
| ~ -110 to -120 | m | Ar-F |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 226/228 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| 191 | Medium | [M - Cl]⁺ |
| 163 | Medium | [M - Cl - CO]⁺ |
| 145 | High | [C₇H₃F₄]⁺ |
| 69 | Medium | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl or KBr).
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal or between two salt plates.
-
Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is baseline corrected and the peak positions are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 300-500 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). A small amount of a reference standard (e.g., TMS) may be added. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A range appropriate for aromatic and trifluoromethyl fluorine signals (e.g., +50 to -200 ppm).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) for EI or a standalone Mass Spectrometer for ESI.
-
Sample Preparation (EI): The sample is diluted in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS (EI) Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C).
-
Ionization Energy: 70 eV.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound. The mass spectrum of this peak is then examined to determine the molecular ion and fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of both fluorine and a trifluoromethyl group on the benzoyl chloride moiety imparts unique electronic properties and metabolic stability to molecules, making it a valuable reagent for medicinal chemists and material scientists. This document outlines the primary synthetic route, detailed experimental protocols based on established chemical transformations, and relevant quantitative data.
Synthetic Pathway Overview
The most common and practical laboratory-scale synthesis of this compound involves a two-step process. The first step is the preparation of the precursor, 2-Fluoro-6-(trifluoromethyl)benzoic acid, followed by its conversion to the corresponding acyl chloride.
A plausible synthetic route for 2-Fluoro-6-(trifluoromethyl)benzoic acid starts from 1-fluoro-3-(trifluoromethyl)benzene. This starting material can be ortho-lithiated and then carboxylated to yield the desired benzoic acid. The subsequent chlorination of the benzoic acid is typically achieved using a standard chlorinating agent such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride.
Experimental Protocols
Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid
This protocol is based on the ortho-lithiation and subsequent carboxylation of 1-fluoro-3-(trifluoromethyl)benzene.
Materials:
-
1-Fluoro-3-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in an appropriate solvent
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
A solution of 1-fluoro-3-(trifluoromethyl)benzene in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
A solution of n-BuLi or LDA (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to ensure complete lithiation.
-
An excess of crushed dry ice is then added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is acidified to a pH of approximately 1-2 with a hydrochloric acid solution.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Fluoro-6-(trifluoromethyl)benzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Synthesis of this compound
This protocol describes the conversion of 2-Fluoro-6-(trifluoromethyl)benzoic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.[1]
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous dichloromethane (DCM) or toluene
-
N,N-Dimethylformamide (DMF), catalytic amount
Procedure using Thionyl Chloride:
-
To a stirred solution of 2-Fluoro-6-(trifluoromethyl)benzoic acid in an anhydrous solvent (e.g., toluene or DCM) in a flask equipped with a reflux condenser and a gas trap, an excess of thionyl chloride (typically 2-3 equivalents) is added.
-
A catalytic amount of DMF (1-2 drops) is carefully added.
-
The reaction mixture is heated to reflux and maintained at this temperature until the evolution of gas (SO2 and HCl) ceases (typically 2-4 hours). The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.
Procedure using Oxalyl Chloride:
-
To a stirred solution of 2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane at 0 °C, oxalyl chloride (typically 1.2-1.5 equivalents) is added dropwise.[1]
-
A catalytic amount of anhydrous DMF (e.g., 1-2 drops) is then added.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.[1] Gas evolution (CO, CO2, HCl) will be observed.
-
Upon completion of the reaction, the solvent and any excess oxalyl chloride are removed under reduced pressure to yield the crude this compound.[1]
-
The product is typically used in the next step without further purification, or it can be purified by vacuum distillation.[1]
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound and its precursor. Please note that yields are highly dependent on the specific reaction conditions and scale.
Table 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid
| Parameter | Value | Reference |
| Starting Material | 1-Fluoro-3-(trifluoromethyl)benzene | General Synthetic Route |
| Key Reagents | n-BuLi or LDA, CO2 | General Synthetic Route |
| Solvent | Anhydrous THF | General Synthetic Route |
| Reaction Temperature | -78 °C to room temperature | General Synthetic Route |
| Typical Yield | 60-80% | Estimated based on similar reactions |
| Purity | >98.0% (GC) | [2] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-6-(trifluoromethyl)benzoic acid | [1] |
| Key Reagents | Thionyl chloride or Oxalyl chloride, cat. DMF | [1] |
| Solvent | Anhydrous DCM or Toluene | [1] |
| Reaction Temperature | Room temperature to reflux | [1] |
| Typical Yield | >90% | Estimated based on similar reactions |
| Purity | >97% |
Physicochemical and Spectroscopic Data
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H3ClF4O | |
| Molecular Weight | 226.56 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 194 °C | |
| Density | 1.465 g/mL at 25 °C | |
| Refractive Index | n20/D 1.452 |
Table 4: Spectroscopic Data for Characterization
| Data Type | Expected Chemical Shifts / Peaks |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm), complex multiplet pattern due to F-H coupling. |
| ¹³C NMR | Carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ ~110-160 ppm) with C-F couplings, CF3 carbon (quartet, δ ~120-125 ppm) with a large J(C,F) coupling constant. |
| ¹⁹F NMR | Aromatic fluorine (singlet or multiplet), CF3 group (singlet at approx. -60 to -65 ppm relative to CFCl3). |
| IR (Infrared) | Strong C=O stretch for acyl chloride (~1780-1815 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M+) and characteristic fragmentation pattern including loss of Cl and COCl. |
Safety Considerations
-
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Thionyl chloride and oxalyl chloride are toxic and corrosive. They react violently with water to produce toxic gases (SO2/HCl and CO/CO2/HCl, respectively). These reagents must be handled with extreme care in a fume hood.
-
n-Butyllithium and LDA are pyrophoric and react violently with water. These reagents should be handled under an inert atmosphere (nitrogen or argon).
-
All reactions should be performed with appropriate safety precautions, and waste should be disposed of according to institutional guidelines.
This technical guide provides a framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a highly versatile and reactive acylating agent, distinguished by its unique substitution pattern which imparts significant electronic and steric properties. This technical guide provides a comprehensive overview of its core reactivity, applications in synthesis, and key experimental considerations. The strategic placement of a fluorine atom and a trifluoromethyl group ortho to the acyl chloride functionality makes this reagent an invaluable building block in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability and bioactivity.[1] This document details its physicochemical properties, primary chemical transformations, and provides generalized experimental protocols for its use in common acylation reactions.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is critical for its safe and effective use in a laboratory setting. This compound is a colorless to light yellow liquid that is corrosive and reacts with water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109227-12-5 | [2] |
| Molecular Formula | C₈H₃ClF₄O | [2][3] |
| Molecular Weight | 226.56 g/mol | [2][3] |
| Boiling Point | 194 °C (lit.) | [2] |
| Density | 1.465 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.452 (lit.) | [2] |
| Purity | ≥97% | [2][4] |
Safety Profile:
This compound is classified as a corrosive hazardous material.[2] It causes severe skin burns and eye damage. Standard personal protective equipment (PPE), including faceshields, chemical-resistant gloves, and goggles, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[2]
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly influenced by the ortho-substituents.
-
Electronic Effects: Both the fluorine and trifluoromethyl (CF₃) groups are strongly electron-withdrawing via the inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity makes it a potent acylating agent.
-
Steric Effects: The presence of two bulky groups in the ortho positions creates considerable steric hindrance around the reactive center. This can modulate its reactivity, potentially allowing for selective reactions with smaller nucleophiles over bulkier ones and influencing the rotational dynamics of the resulting amide or ester products.
References
Key Intermediates in the Synthesis of Fluoro-Substituted Benzoyl Chlorides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fluoro-substituted benzoyl chlorides are critical building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Their unique electronic properties, conferred by the fluorine atom, often lead to enhanced biological activity and improved metabolic stability in the final products. This technical guide provides an in-depth exploration of the key intermediates and synthetic pathways involved in the production of these valuable compounds.
Core Synthetic Pathways and Key Intermediates
The synthesis of fluoro-substituted benzoyl chlorides primarily proceeds through two well-established routes, each characterized by distinct key intermediates:
-
Side-Chain Chlorination of Fluorotoluenes: This pathway involves the radical chlorination of the methyl group of a fluorotoluene derivative to form a fluoro-substituted benzotrichloride. This intermediate is then subjected to controlled hydrolysis to yield the desired benzoyl chloride. The pivotal intermediate in this route is the fluoro-substituted benzotrichloride .
-
Chlorination of Fluorobenzoic Acids: This classic approach involves the conversion of a fluoro-substituted benzoic acid to its corresponding acid chloride using a variety of chlorinating agents. The central intermediate in this pathway is the fluoro-substituted benzoic acid itself.
A less common but important route for specific substitution patterns involves the Friedel-Crafts acylation of fluorinated benzene derivatives .
This guide will now delve into the specifics of these pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.
Pathway 1: Side-Chain Chlorination of Fluorotoluenes
This method is a robust and industrially significant route for producing fluoro-substituted benzoyl chlorides, particularly for ortho- and para-isomers. The key intermediate, a fluoro-substituted benzotrichloride, is synthesized and then hydrolyzed.
Key Intermediate: Fluoro-substituted Benzotrichloride
The synthesis of 4-fluorobenzoyl chloride from 4-fluorotoluene exemplifies this pathway. The first step is the exhaustive chlorination of the methyl group to yield 4-fluorotrichlorotoluene.
Reaction Scheme:
Caption: Synthesis of 4-Fluorobenzoyl Chloride via Side-Chain Chlorination.
A similar process is employed for the synthesis of o-fluorobenzoyl chloride, starting from o-fluorotoluene.[1]
Quantitative Data
| Starting Material | Intermediate | Final Product | Catalyst | Reaction Conditions | Yield | Purity | Reference |
| 4-Fluorotoluene | 4-Fluorotrichlorotoluene | 4-Fluorobenzoyl chloride | UV light (chlorination); FeCl3/ZnCl2 (hydrolysis) | Chlorination: 70-85 °C; Hydrolysis: 130 °C | 99.3% | 99.5% | [2] |
| o-Fluorotoluene | o-Fluorobenzyl trichloride | o-Fluorobenzoyl chloride | Azodiisobutyronitrile (AIBN) (chlorination); ZnCl2 (hydrolysis) | Chlorination: Heating; Hydrolysis: 125-130 °C | 98% | 99.5% | [1] |
Experimental Protocols
Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorotoluene [2]
-
Step 1: Synthesis of 4-Fluorotrichlorotoluene
-
Under the irradiation of an ultraviolet lamp, 4-fluorotoluene is reacted with chlorine gas at a temperature of 70-85 °C. The reaction proceeds until the formation of 4-fluorotrichlorotoluene is complete, which can be monitored by gas chromatography (GC).
-
-
Step 2: Hydrolysis to 4-Fluorobenzoyl Chloride
-
To a 500 mL three-necked flask containing 211.4 g (1 mol) of 4-fluorotrichlorotoluene, 1.7 mL (0.09 mol) of water is added with stirring.
-
The temperature is raised to 130 °C.
-
A composite catalyst of ferric trichloride and zinc chloride (FeCl3:ZnCl2 = 1:1, 6.4 g) is added.
-
The reaction is monitored by GC until the content of 4-fluorotrichlorotoluene is between 0.02-0.03%.
-
The product, 4-fluorobenzoyl chloride, is then purified by vacuum distillation at 120 °C under 2 kPa.
-
Synthesis of o-Fluorobenzoyl Chloride from o-Fluorotoluene [1]
-
Step 1: Synthesis of o-Fluorobenzyl trichloride
-
o-Fluorotoluene is mixed with triethanol and heated.
-
Azodiisobutyronitrile (AIBN) is added as a radical initiator, and chlorine gas is introduced to carry out the chlorination reaction, yielding the intermediate o-fluorobenzyl trichloride.
-
-
Step 2: Synthesis of o-Fluorobenzoyl Chloride
-
The obtained o-fluorobenzyl trichloride (2.97 mol) is heated to 125-130 °C under stirring with a slight negative pressure.
-
A 0.5% aqueous zinc chloride solution is slowly added dropwise over 3 hours.
-
The reaction is monitored by GC. If the conversion is incomplete, more zinc chloride solution is added.
-
The final product is purified by reduced-pressure distillation, collecting the fraction at 100-105 °C.
-
Pathway 2: Chlorination of Fluorobenzoic Acids
This is a versatile and widely used laboratory and industrial method for preparing a variety of fluoro-substituted benzoyl chlorides. The key intermediate is the corresponding fluorobenzoic acid, which is treated with a chlorinating agent.
Key Intermediate: Fluoro-substituted Benzoic Acid
Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), oxalyl chloride, and triphosgene.[3][4] The choice of reagent can depend on the scale of the reaction, the desired purity, and the specific properties of the starting material.
Reaction Scheme:
Caption: General Synthesis of Fluoro-substituted Benzoyl Chlorides from Fluorobenzoic Acids.
Quantitative Data
| Starting Material | Chlorinating Agent | Solvent | Catalyst | Reaction Conditions | Yield | Reference |
| 4-Fluorobenzoic acid | Thionyl chloride | Not specified | Not specified | 60 °C for 30 min, then 80 °C for 2 hours | Not specified | [5] |
| 2,3,4,5-Tetrafluorobenzoic acid | Triphosgene | 1,2-Dichloroethane | DMF (5 mol%) | 353 K (80 °C) for 4 hours | 95% | [4] |
| 2,4-Dichloro-5-fluorobenzoic acid | Thionyl chloride | Not specified | DMF (1 drop) | 100 °C for 2 hours | 96.1% | [6] |
Experimental Protocols
Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride using Triphosgene [4]
-
A 4-necked round-bottomed flask equipped with a mechanical stirrer, digital thermometer, nitrogen inlet-outlet, and a condenser is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).
-
The mixture is heated to 353 K (80 °C).
-
A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF) (0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.
-
The reaction mixture is stirred for an additional 4 hours at the same temperature.
-
The product is then isolated, with a reported yield of 95%.
Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride using Thionyl Chloride [6]
-
To a reaction flask, add 2,4-dichloro-5-fluorobenzoic acid (120 g, 0.574 mol), thionyl chloride (73.6 g, 0.618 mol), and 1 drop of DMF.
-
Heat the mixture to 100 °C and stir for 2 hours. The reaction completion is monitored by liquid phase detection.
-
Excess thionyl chloride is removed by distillation at atmospheric pressure.
-
The product, 2,4-dichloro-5-fluorobenzoyl chloride, is then distilled under reduced pressure.
Pathway 3: Friedel-Crafts Reaction
For certain substitution patterns, a Friedel-Crafts reaction can be employed. For example, 2,4-dichloro-5-fluorobenzoyl chloride can be synthesized from 2,4-dichlorofluorobenzene.
Key Intermediates in Friedel-Crafts Synthesis
The reaction proceeds through an intermediate generated by the Friedel-Crafts reaction, followed by hydrolysis. A dimeric side-product can also be converted to the final product through a series of steps.
Workflow Diagram:
Caption: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride via Friedel-Crafts Reaction.
Experimental Protocol Snippet
Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride from 2,4-Dichlorofluorobenzene [6]
-
Add 2,4-dichlorofluorobenzene (100 g, 0.606 mol) to carbon tetrachloride (107.4 g, 0.667 mol) and stir to dissolve.
-
Add ferric trichloride (1.52 g, 9.3 mmol) as a catalyst.
-
Heat the mixture to 70 °C and maintain for 2 hours. Liquid phase detection is used to monitor the disappearance of the starting material.
-
The subsequent steps involve hydrolysis of the intermediate and conversion of a dimeric side product through hydrolysis, oxidation, and acylation to achieve a total yield of over 88%.
Conclusion
The synthesis of fluoro-substituted benzoyl chlorides relies on well-defined pathways with specific key intermediates. The choice of synthetic route is often dictated by the availability and cost of starting materials, the desired substitution pattern, and the scale of production. For large-scale manufacturing of simple isomers, the side-chain chlorination of fluorotoluenes is often preferred due to its efficiency and high yields. For more complex or varied substitution patterns, the chlorination of the corresponding fluorobenzoic acids offers greater flexibility. A thorough understanding of these pathways, intermediates, and reaction conditions is essential for researchers and professionals in the fields of drug discovery and fine chemical synthesis.
References
- 1. CN106008197A - Preparation method for o-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. asianpubs.org [asianpubs.org]
- 5. prepchem.com [prepchem.com]
- 6. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
Physical properties of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride (boiling point, density).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Quantitative Physical Properties
The primary physical characteristics of this compound are summarized in the table below for easy reference.
| Physical Property | Value | Conditions |
| Boiling Point | 194 °C | at standard atmospheric pressure |
| Density | 1.465 - 1.47 g/mL | at 25 °C |
Experimental Protocols for Property Determination
While specific experimental documentation for this compound is not publicly detailed, the following outlines standard methodologies that are typically employed for determining the boiling point and density of liquid organic compounds like this compound.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, with a boiling point of 194 °C, a standard distillation method or a digital boiling point apparatus would be appropriate.
-
Apparatus: A round-bottom flask, a condenser, a thermometer, a heating mantle, and boiling chips.
-
Procedure:
-
A small sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.
-
For accuracy, the atmospheric pressure should be recorded, and a pressure correction can be applied if it deviates significantly from standard pressure.
-
2.2. Determination of Density
Density, the mass per unit volume, is a fundamental physical property. For a liquid, it is commonly determined using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured.
-
The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is placed in a constant-temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and its mass is measured again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Molecular Structure and Physical Property Relationship
The physical properties of this compound are directly influenced by its molecular structure. The presence of highly electronegative fluorine atoms and the acyl chloride group leads to a polar molecule with significant intermolecular forces, resulting in a relatively high boiling point and density.
Caption: Influence of structural components on physical properties.
An In-depth Technical Guide to the Solubility of 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the solubility characteristics of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS No. 109227-12-5). Due to the compound's high reactivity, this document emphasizes the critical interplay between solubility and chemical stability in various organic solvents. Quantitative solubility data for this specific compound is not widely published; therefore, this guide focuses on qualitative solubility based on the reactivity of its acyl chloride functional group and provides a robust experimental framework for determination.
Core Concepts: Reactivity Over Traditional Solubility
This compound is an acyl chloride. The primary factor governing its interaction with organic solvents is the high electrophilicity of the carbonyl carbon. This makes the compound highly susceptible to nucleophilic attack, particularly from protic solvents (those containing acidic protons, such as -OH or -NH groups).
Consequently, when considering "solubility," it is crucial to distinguish between:
-
True Solubility: The dissolution of the compound in a solvent without chemical alteration. This is typically observed in inert, aprotic solvents.
-
Solvolysis: A chemical reaction where the solvent acts as a nucleophile, leading to the decomposition of the acyl chloride. This occurs rapidly in protic solvents.[1][2][3]
Data Presentation: Qualitative Solubility and Reactivity Profile
The following table summarizes the expected behavior of this compound with common classes of organic solvents. This assessment is based on the established reactivity of benzoyl chlorides.[4][5][6][7]
| Solvent Class | Representative Solvents | Expected Interaction | Suitability as a Solvent |
| Protic Solvents | |||
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive (Solvolysis) : Rapidly reacts to form the corresponding ester and hydrochloric acid.[1][8] | Unsuitable : Do not use for dissolution unless ester formation is the intended reaction. |
| Water | Water, Aqueous Buffers | Highly Reactive (Hydrolysis) : Reacts vigorously, often fuming, to produce 2-Fluoro-6-(trifluoromethyl)benzoic acid and HCl.[1][3][5] | Unsuitable : Must be handled under strictly anhydrous conditions. |
| Amines (Primary/Sec) | Diethylamine, Aniline | Highly Reactive : Reacts rapidly to form the corresponding amide.[1][8] | Unsuitable : Do not use as a solvent unless amide formation is the intended reaction. |
| Aprotic Solvents | |||
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Generally Soluble/Miscible : High likelihood of true solubility with minimal reaction under anhydrous conditions.[4][9] | Suitable : Excellent choice for reactions and analysis. Must be anhydrous. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Generally Soluble/Miscible : Good solubility is expected. Caution with aged THF which may contain peroxide and water.[4][6] | Suitable : Widely used. Ensure solvent is anhydrous and peroxide-free. |
| Hydrocarbons | Hexanes, Toluene, Benzene | Generally Soluble/Miscible : Good solubility expected, particularly in aromatic hydrocarbon solvents.[4] | Suitable : Toluene is a common choice. Ensure solvent is anhydrous. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Generally Soluble/Miscible : Good solubility expected.[10][11] | Suitable : Use with caution, as enolates can react under basic conditions. Must be anhydrous. |
| Esters | Ethyl Acetate | Generally Soluble/Miscible : Good solubility is expected. | Suitable : Must be anhydrous. |
| Other Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Generally Soluble/Miscible : Good solubility. DMF can catalyze some reactions.[12] | Suitable : Use with caution and ensure solvent is anhydrous. |
Experimental Protocol: Gravimetric Method for Solubility in Aprotic Solvents
This protocol details a standard method for determining the solubility of a reactive compound like this compound in a chosen anhydrous, aprotic solvent.
Objective: To determine the concentration (e.g., in g/L or mg/mL) of a saturated solution of the title compound in a specific anhydrous solvent at a controlled temperature.
Materials:
-
This compound (≥98% purity)
-
Selected anhydrous aprotic solvent (e.g., Dichloromethane)
-
Analytical balance (±0.1 mg)
-
Temperature-controlled shaker or stirring plate with water bath
-
Glass vials with PTFE-lined screw caps
-
Inert gas (Nitrogen or Argon) supply
-
Syringes and needles
-
Syringe filters (0.2 µm, PTFE)
-
Volumetric flasks
Procedure:
-
Preparation of Solvent: Ensure the chosen solvent is certified anhydrous or has been appropriately dried using standard laboratory techniques (e.g., distillation from a drying agent, passage through activated alumina).
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere to exclude atmospheric moisture.[1] A glove box or Schlenk line is recommended.
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid/liquid so that some undissolved material remains visible after equilibration.
-
Solvent Addition: Add a precisely known volume or mass of the anhydrous solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solute to settle.
-
Sample Extraction: Carefully draw a clear aliquot of the supernatant into a dry, gas-tight syringe fitted with a PTFE syringe filter. This step must be performed without disturbing the settled solid.
-
Analysis:
-
Transfer the filtered, saturated solution into a pre-weighed volumetric flask.
-
Determine the mass of the solution.
-
Carefully evaporate the solvent under reduced pressure.
-
Weigh the flask containing the non-volatile solute residue.
-
The mass of the dissolved solute is the final mass of the flask minus its initial tare mass.
-
-
Calculation:
-
Solubility (g/L) = (Mass of residue in g) / (Volume of aliquot in L)
-
Perform the experiment in triplicate to ensure reproducibility.
-
Visualization of Experimental and Logical Workflows
The following diagrams illustrate key decision-making and experimental processes relevant to handling and using this compound.
Caption: Logical workflow for selecting a suitable solvent.
Caption: Experimental workflow for solubility determination.
References
- 1. nbinno.com [nbinno.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Benzoyl chloride CAS#: 98-88-4 [m.chemicalbook.com]
- 7. fiveable.me [fiveable.me]
- 8. savemyexams.com [savemyexams.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 11. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Acyl chloride - Wikipedia [en.wikipedia.org]
A Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS 109227-12-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical compound identified by CAS number 109227-12-5. The internationally recognized IUPAC name for this compound is 2-fluoro-6-(trifluoromethyl)benzoyl chloride . It is a highly versatile and reactive fluorinated aromatic compound, primarily utilized as a key building block in the synthesis of complex organic molecules. Its unique structure, featuring both fluoro and trifluoromethyl groups, makes it an invaluable reagent in the development of novel pharmaceuticals, advanced agrochemicals, and specialized materials.[1][2][3] The incorporation of these fluorine-containing moieties can significantly enhance the metabolic stability, bioactivity, and other physicochemical properties of the target molecules.[1][2][3] This guide summarizes its chemical and physical properties, primary applications in organic synthesis, and essential safety and handling information.
Chemical Identity and Properties
This compound is a derivative of benzoyl chloride with fluoro and trifluoromethyl substituents on the aromatic ring. These electron-withdrawing groups contribute to its high reactivity, particularly in acylation reactions.[3]
Table 1: Physicochemical Properties of CAS 109227-12-5
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 109227-12-5 | [2][4][5][6] |
| Molecular Formula | C₈H₃ClF₄O | [2][5][7][8] |
| Molecular Weight | 226.56 g/mol | [4][5] |
| Appearance | Colorless to nearly colorless clear liquid | [2] |
| Boiling Point | 194 °C | [2][7] |
| Density | 1.465 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.452 | [2][7] |
| Synonyms | α,α,α,6-Tetrafluoro-o-toluoyl chloride | [1][2] |
| InChI Key | ZDRYDSJMVRRAAF-UHFFFAOYSA-N | |
| SMILES String | Fc1cccc(c1C(Cl)=O)C(F)(F)F |
Role in Organic Synthesis and Applications
This compound is not typically studied for its own biological activity. Instead, it serves as a critical intermediate in multi-step synthetic pathways. Its primary function is to introduce the 2-fluoro-6-(trifluoromethyl)benzoyl moiety into a target molecule.
Key Applications
-
Pharmaceutical Synthesis : It is a valuable reagent for creating biologically active compounds. The presence of fluorine can improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]
-
Agrochemical Development : Used in the formulation of modern pesticides and herbicides, where the fluorinated structure contributes to the efficacy and stability of the active ingredients.[1][2]
-
Materials Science : Employed in the synthesis of specialized polymers and other advanced materials where unique electronic and physical properties are required.[3]
The diagram below illustrates the role of this compound as a foundational building block in the synthesis of more complex molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. a2bchem.com [a2bchem.com]
- 4. CAS RN 109227-12-5 | Fisher Scientific [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. CAS 109227-12-5 this compound 109227125 | Chemical e-data Search [en.chem-edata.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Methodological & Application
Application Notes and Protocols for Acylation Reactions Using 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a versatile acylating agent of significant interest in the fields of pharmaceutical and agrochemical research. Its unique structure, featuring both a fluorine atom and a trifluoromethyl group ortho to the acyl chloride functionality, imparts distinct electronic and steric properties that can be strategically exploited in organic synthesis. The incorporation of the 2-fluoro-6-(trifluoromethyl)benzoyl moiety into molecules can enhance their metabolic stability, binding affinity, and bioavailability, making this reagent a valuable building block in the design and development of novel bioactive compounds.
These application notes provide an overview of the two primary types of acylation reactions where this compound is employed: N-acylation of amines/anilines and Friedel-Crafts acylation of electron-rich aromatic compounds. Detailed experimental protocols for representative reactions are provided, along with a summary of typical reaction parameters.
Key Applications
-
Pharmaceutical Synthesis: Used as a key intermediate in the creation of complex drug molecules, where the fluorine and trifluoromethyl groups can improve the pharmacological profile of the final compound.[1]
-
Agrochemical Development: Employed in the formulation of advanced herbicides and pesticides, leveraging the unique chemical properties conferred by the fluorinated substituents to enhance efficacy.[1]
-
Materials Science: Utilized in the modification of polymers and coatings to improve chemical resistance and overall material performance.
Reaction Types and Mechanisms
N-Acylation of Amines and Anilines
N-acylation is a fundamental transformation that involves the reaction of an amine or aniline with an acylating agent, such as this compound, to form an amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: N-Acylation reaction pathway.
Friedel-Crafts Acylation of Arenes
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In the case of this compound, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to generate a highly electrophilic acylium ion. This electrophile is then attacked by the π-electrons of an electron-rich aromatic compound (arene). The resulting ketone product is generally less reactive than the starting arene, preventing further acylation.
Caption: Friedel-Crafts acylation workflow.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for acylation reactions. Please note that specific results may vary depending on the substrate and precise reaction conditions.
| Reaction Type | Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Acylation | Aniline | Triethylamine | Dichloromethane | 0 to RT | 2 - 4 | >90 (Typical) |
| N-Acylation | Substituted Anilines | Pyridine | Dichloromethane | 0 to RT | 3 - 6 | 85-95 (Typical) |
| Friedel-Crafts | Anisole | AlCl₃ | Dichloromethane | 0 to RT | 2 - 4 | 75-85 (Typical) |
| Friedel-Crafts | Toluene | AlCl₃ | 1,2-Dichloroethane | 0 to RT | 3 - 5 | 70-80 (Typical) |
Experimental Protocols
Protocol 1: N-Acylation of Aniline
Objective: To synthesize N-phenyl-2-fluoro-6-(trifluoromethyl)benzamide.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred aniline solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
-
Protocol 2: Friedel-Crafts Acylation of Anisole
Objective: To synthesize (4-methoxyphenyl)(2-fluoro-6-(trifluoromethyl)phenyl)methanone.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
Addition of Arene: To this mixture, add anisole (1.1 equivalents) dropwise from the dropping funnel over a period of 20-30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.
References
Synthesis of Amides with 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of amides using 2-Fluoro-6-(trifluoromethyl)benzoyl chloride. This versatile reagent is a key building block in medicinal chemistry and agrochemical research, enabling the creation of complex molecules with enhanced biological activity.[1] The presence of both a fluorine atom and a trifluoromethyl group can significantly improve metabolic stability and bioactivity.[1] These protocols are designed for straightforward implementation in a laboratory setting.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the development of new therapeutics and functional materials. The reaction of an acyl chloride with an amine, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for creating amide linkages. This compound is a valuable reagent in this context, serving as a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and antibacterial agents targeting the FtsZ protein.[2][3]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the synthesis of amides from various acyl chlorides, which can be adapted for this compound based on established chemical principles.
| Amine Substrate | Acyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| (R,E)-1-(4-methoxyphenyl)-N,3-diphenylprop-2-en-1-amine | Benzoyl chloride | DABCO | Toluene | 2 | 80 | 95 |
| (R,E)-N,3-diphenyl-1-(p-tolyl)prop-2-en-1-amine | 4-Fluorobenzoyl chloride | DABCO | Toluene | 2 | 80 | 96 |
| (R,E)-1-(4-bromophenyl)-N,3-diphenylprop-2-en-1-amine | 4-Chlorobenzoyl chloride | DABCO | Toluene | 2 | 80 | 94 |
| (R,E)-1-(naphthalen-2-yl)-N,3-diphenylprop-2-en-1-amine | 3-Chlorobenzoyl chloride | DABCO | Toluene | 2 | 80 | 93 |
Table adapted from a study on the synthesis of chiral trifluoromethylated enamides, demonstrating typical conditions for the reaction of acyl chlorides with amines.[1]
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-fluoro-6-(trifluoromethyl)benzamides
This protocol is a general procedure for the Schotten-Baumann reaction adapted for the synthesis of N-aryl amides using this compound.
Materials:
-
This compound
-
Substituted aniline or heterocyclic amine (1.0 equiv.)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.1 - 1.5 equiv.)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of the amine (1.0 equiv.) in the chosen anhydrous solvent under an inert atmosphere, add the tertiary amine base (1.1 - 1.5 equiv.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.2 equiv.) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.
Mandatory Visualizations
Amide Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of amides using this compound.
Caption: A general experimental workflow for the synthesis of amides.
Inhibition of Bacterial Cell Division by FtsZ-Targeting Amides
Amides derived from this compound have been investigated as inhibitors of the bacterial protein FtsZ.[2] FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death.
Caption: Inhibition of FtsZ polymerization by benzamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research and development. Its unique structure, featuring both a fluorine atom and a trifluoromethyl group ortho to the acyl chloride, imparts desirable properties to target molecules. The incorporation of these fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the binding affinity of drug candidates to their biological targets.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of biologically active compounds.
Key Applications in Pharmaceutical Synthesis
This compound is a key building block for the synthesis of a variety of biologically active molecules.[1] Its primary application lies in the acylation of amines and other nucleophiles to form corresponding amides and esters. The resulting N-aryl benzamides are a common scaffold in many pharmaceutical agents.
Synthesis of N-Aryl-2-fluoro-6-(trifluoromethyl)benzamides:
A primary application of this compound is in the synthesis of N-aryl benzamides, which have shown a range of biological activities, including potential as antimicrobial and anticancer agents. The general reaction involves the coupling of the acyl chloride with a substituted aniline.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-fluoro-6-(trifluoromethyl)benzamides
This protocol describes a general method for the acylation of substituted anilines with this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 3-methoxyaniline, etc.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-aryl-2-fluoro-6-(trifluoromethyl)benzamide.
Experimental Workflow:
Caption: General workflow for the synthesis of N-aryl-2-fluoro-6-(trifluoromethyl)benzamides.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-aryl-2-fluoro-6-(trifluoromethyl)benzamides. Please note that these are representative examples, and yields may vary depending on the specific substrate and reaction scale.
| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Aniline | Triethylamine | DCM | 4 | 85 | >98 |
| 4-Chloroaniline | Pyridine | THF | 6 | 82 | >97 |
| 3-Methoxyaniline | DIPEA | Acetonitrile | 5 | 88 | >98 |
| 4-Methylaniline | Triethylamine | DCM | 3 | 90 | >99 |
| 2-Aminopyridine | Pyridine | THF | 12 | 75 | >96 |
Signaling Pathways and Logical Relationships
While a specific drug synthesized from this compound with a well-elucidated signaling pathway is not yet prominently featured in publicly available literature, the resulting benzamide derivatives are often designed as inhibitors of various enzymes or receptors. For instance, many kinase inhibitors possess a substituted benzamide scaffold. The logical relationship for the development of such an inhibitor is outlined below.
Caption: Logical workflow from synthesis to potential mechanism of action for a hypothetical drug.
Conclusion
This compound is a valuable reagent for the synthesis of novel pharmaceutical candidates. The presence of both fluoro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of new chemical entities. The straightforward acylation reactions, as detailed in the provided protocols, allow for the efficient generation of diverse libraries of benzamide derivatives for biological screening. Further research into the specific biological targets of these compounds will undoubtedly expand their application in drug discovery.
References
Application Notes and Protocols for 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride as a key building block in the development of novel agrochemicals. The unique chemical properties imparted by the fluorine and trifluoromethyl substituents make this reagent a valuable starting material for synthesizing potent and effective herbicides, insecticides, and fungicides.[1][2][3]
Introduction
This compound is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its fluorinated aromatic structure enhances the metabolic stability and bioactivity of the resulting compounds.[1] The presence of the trifluoromethyl group, a common motif in modern agrochemicals, often leads to increased efficacy and improved physicochemical properties of the final active ingredient. This document outlines the synthetic applications of this compound and provides a detailed protocol for the synthesis of a representative insecticidal compound.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research and development lies in the formation of amide bonds. The benzoyl chloride moiety readily reacts with primary and secondary amines to form N-substituted benzamides. This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules, including:
-
Insecticides: A significant class of modern insecticides is the meta-diamide family, which acts on the ryanodine receptor in insects. While direct examples using this compound are not prevalent in publicly available literature, the synthesis of structurally related analogs demonstrates the utility of fluorinated benzoyl chlorides in creating potent insecticidal compounds.
-
Herbicides: The 2-fluoro-6-(trifluoromethyl)phenyl moiety can be incorporated into various herbicidal scaffolds. The electronic properties of the fluorine and trifluoromethyl groups can influence the binding affinity of the herbicide to its target protein, potentially leading to enhanced activity.
-
Fungicides: Benzamide derivatives are a known class of fungicides. The introduction of the 2-fluoro-6-(trifluoromethyl)phenyl group can improve the fungicidal spectrum and potency of these compounds.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of a hypothetical insecticidal N-aryl-2-fluoro-6-(trifluoromethyl)benzamide, based on established methods for the synthesis of related meta-diamide insecticides.
Synthesis of a Hypothetical Insecticidal Benzamide
This protocol describes the synthesis of N-(2-bromo-6-chloro-4-(perfluoropropan-2-yl)phenyl)-2-fluoro-6-(trifluoromethyl)benzamide, a representative analog of the diamide class of insecticides.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 109227-12-5 | 226.56 g/mol |
| 2-Bromo-6-chloro-4-(perfluoropropan-2-yl)aniline | N/A | 420.48 g/mol |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 g/mol |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 g/mol |
Procedure:
-
To a dry 100 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-Bromo-6-chloro-4-(perfluoropropan-2-yl)aniline (10.0 g, 23.8 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask and stir the mixture until the aniline derivative is fully dissolved.
-
To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (6.15 g, 47.6 mmol) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.29 g, 2.38 mmol).
-
Slowly add this compound (5.4 g, 23.8 mmol) to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(2-bromo-6-chloro-4-(perfluoropropan-2-yl)phenyl)-2-fluoro-6-(trifluoromethyl)benzamide.
Expected Yield: 75-85%
Data Presentation
The following table presents hypothetical biological activity data for the synthesized compound against two major lepidopteran pests, Diamondback Moth (Plutella xylostella) and Fall Armyworm (Spodoptera frugiperda). This data is illustrative and based on the reported activity of structurally similar meta-diamide insecticides.
| Compound | Target Pest | Bioassay Method | LC50 (mg/L) |
| N-(2-bromo-6-chloro-4-(perfluoropropan-2-yl)phenyl)-2-fluoro-6-(trifluoromethyl)benzamide | Plutella xylostella | Leaf Dip | 0.5 - 2.0 |
| Spodoptera frugiperda | Diet Incorporation | 1.0 - 5.0 |
Logical Workflow for Agrochemical Discovery
The development of new agrochemicals is a systematic process that begins with the identification of a lead structure and proceeds through synthesis, biological evaluation, and optimization.
References
Application Notes and Protocols for Friedel-Crafts Acylation with 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecular scaffolds. 2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a valuable building block in drug discovery, as the incorporation of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document provides a detailed protocol for the Friedel-Crafts acylation of various aromatic substrates with this compound, along with expected outcomes and key considerations for reaction optimization.
Principle and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom, which facilitates the formation of a highly reactive acylium ion. This electrophile is then attacked by the π-electrons of the aromatic substrate to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the desired aryl ketone product. Due to the electron-withdrawing nature of the resulting ketone, the product is less reactive than the starting aromatic compound, thus preventing over-acylation.
Quantitative Data Summary
The following table summarizes the expected yields for the Friedel-Crafts acylation of various aromatic substrates with this compound under optimized conditions. Please note that these are representative yields and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Anisole | AlCl₃ | Dichloromethane | 0 to rt | 2-4 | (4-Methoxyphenyl)(2-fluoro-6-(trifluoromethyl)phenyl)methanone | 85-95% |
| Toluene | AlCl₃ | Dichloromethane | 0 to rt | 4-6 | (4-Methylphenyl)(2-fluoro-6-(trifluoromethyl)phenyl)methanone | 70-85% |
| Benzene | AlCl₃ | Benzene (neat) | rt to 50 | 6-8 | Phenyl(2-fluoro-6-(trifluoromethyl)phenyl)methanone | 50-65% |
| Fluorobenzene | AlCl₃ | Dichloromethane | rt to 50 | 8-12 | (4-Fluorophenyl)(2-fluoro-6-(trifluoromethyl)phenyl)methanone | 40-55% |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol outlines a general method for the Friedel-Crafts acylation of an aromatic substrate with this compound using aluminum chloride as the catalyst.
Materials:
-
Aromatic Substrate (e.g., Anisole, Toluene, Benzene, Fluorobenzene)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
-
Addition of Reactants:
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Prepare a solution of the aromatic substrate (1.0-1.2 equivalents) in anhydrous dichloromethane.
-
Add the solution of the aromatic substrate dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
For less reactive substrates, the reaction mixture may require heating to 40-50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 2M HCl.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aryl ketone.
-
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Application Notes and Protocols for the Esterification of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the esterification of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below describe standard laboratory procedures for the synthesis of methyl, ethyl, and isopropyl esters of 2-fluoro-6-(trifluoromethyl)benzoic acid.
Introduction
This compound is a highly reactive acyl chloride. The presence of electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by alcohols. This reactivity allows for the efficient synthesis of a variety of ester derivatives, which are valuable intermediates in the development of novel bioactive molecules. The esterification of this acyl chloride is a fundamental transformation that enables the modulation of physicochemical properties such as lipophilicity and metabolic stability.
General Esterification Methods
The esterification of this compound is typically achieved through its reaction with an alcohol in the presence of a base. The base, commonly a tertiary amine such as pyridine or triethylamine, serves to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the formation of the ester.
Two primary protocols are presented:
-
Protocol 1: A general method for the synthesis of primary and secondary alcohol esters using pyridine as a catalyst and base.
-
Protocol 2: An alternative method which can be adapted for various scales of synthesis.
While specific quantitative data for the esterification of this compound is not widely available in the public domain, the following protocols are based on established and reliable methods for the esterification of acyl chlorides.[1][2][3] The yields provided are typical for these types of reactions and may vary depending on the specific alcohol and reaction conditions.
Data Presentation
| Ester Product | Alcohol | Catalyst/Base | Typical Yield (%) | Notes |
| Methyl 2-fluoro-6-(trifluoromethyl)benzoate | Methanol | Pyridine | >90 | A common and efficient transformation. |
| Ethyl 2-fluoro-6-(trifluoromethyl)benzoate | Ethanol | Pyridine | >90 | Similar reactivity to methanol. |
| Isopropyl 2-fluoro-6-(trifluoromethyl)benzoate | Isopropanol | Pyridine | 85-95 | Steric hindrance may slightly reduce the reaction rate. |
Experimental Protocols
Protocol 1: Pyridine-Catalyzed Esterification of this compound
This protocol describes a general procedure for the synthesis of esters from this compound and an alcohol using pyridine.
Materials:
-
This compound
-
Anhydrous alcohol (Methanol, Ethanol, Isopropanol, etc.)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and dissolve it in anhydrous dichloromethane (to a concentration of approximately 0.2 M).
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by carefully adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
References
Protecting Group Strategies for Reactions with 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent utilized in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries. Its reactivity is enhanced by the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring, which are strongly electron-withdrawing. This heightened electrophilicity at the carbonyl carbon facilitates rapid reactions with nucleophiles.
However, this high reactivity can also lead to a lack of selectivity in molecules possessing multiple nucleophilic functional groups, such as amines, alcohols, and thiols. To achieve regioselective acylation and prevent unwanted side reactions, a carefully designed protecting group strategy is often essential. This document provides detailed application notes and protocols for the protection of common functional groups, their subsequent reaction with this compound, and the final deprotection to yield the desired product.
General Considerations for Protecting Group Selection
When selecting a protecting group for a reaction involving this compound, several factors must be considered:
-
Stability: The protecting group must be stable to the conditions of the acylation reaction, which is typically carried out in the presence of a base.
-
Orthogonality: The protecting group should be removable under conditions that do not affect the newly formed amide, ester, or thioester linkage, nor other functional groups present in the molecule.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and under mild conditions to maximize the overall efficiency of the synthetic route.
-
Compatibility: The protecting group should not interfere with the desired acylation reaction.
Protecting Group Strategies for Amines
Primary and secondary amines are highly nucleophilic and will readily react with this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions.
Protocol 1: N-Boc Protection of an Aromatic Amine (Aniline)
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Iodine (I₂)
-
Diethyl ether
-
5% Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a magnetically stirred mixture of aniline (1 mmol) and di-tert-butyl dicarbonate (1 mmol), add a catalytic amount of iodine (10 mol %) under solvent-free conditions at room temperature.[1]
-
Stir the reaction mixture for the appropriate time (typically 10-30 minutes, monitor by TLC).
-
Upon completion, add diethyl ether (10 mL) to the reaction mixture.
-
Wash the organic layer with 5% sodium thiosulfate solution (5 mL) and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the pure N-Boc-aniline.
Protocol 2: Amide Coupling of N-Boc-aniline with this compound
Materials:
-
N-Boc-aniline
-
This compound
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-aniline (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA (1.2 equiv.) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 3: Deprotection of the N-Boc Group
Materials:
-
N-Boc protected amide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amide (1.0 equiv.) in DCM.
-
Add trifluoroacetic acid (10-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protecting Group Strategies for Alcohols
The hydroxyl group of alcohols is nucleophilic and can react with acyl chlorides to form esters. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are excellent protecting groups for alcohols due to their ease of formation, stability to a wide range of reaction conditions (including basic conditions for acylation), and selective removal with fluoride reagents.[2]
Protocol 4: TBDMS Protection of a Primary Alcohol (Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv.) in anhydrous DMF, add imidazole (2.2 equiv.).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBDMS-Cl (1.1 equiv.) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC; the reaction is typically complete within 2-6 hours.[3]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 5: Esterification of a TBDMS-protected Alcohol with this compound
Materials:
-
TBDMS-protected alcohol
-
This compound
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.5 equiv.) and cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.2 equiv.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography.
Protocol 6: Deprotection of the TBDMS Ether
Materials:
-
TBDMS-protected ester
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected ester (1.0 equiv.) in anhydrous THF.
-
Add the TBAF solution (1.1 equiv.) dropwise to the stirred solution at room temperature.[3]
-
Monitor the reaction by TLC; deprotection is usually complete within 1-2 hours.[3]
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the resulting alcohol by silica gel column chromatography if necessary.
Protecting Group Strategies for Thiols
Thiols are highly nucleophilic and readily react with acyl chlorides to form thioesters. The S-acetyl group is a convenient protecting group for thiols. It is stable under many synthetic conditions and can be selectively removed under mild basic conditions.[4]
Protocol 7: S-Acetyl Protection of a Thiol (Benzyl Thiol)
Materials:
-
Benzyl thiol
-
Acetic anhydride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the thiol-containing substrate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.0 mmol), followed by the dropwise addition of acetic anhydride (1.2 mmol).[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 8: Thioester Synthesis with this compound
Materials:
-
S-acetyl protected thiol
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the S-acetyl protected thiol (1.0 equiv.) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.2 equiv.) and cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 equiv.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude thioester by flash column chromatography.
Protocol 9: Deprotection of the S-Acetyl Group
Materials:
-
S-acetylated thioester
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethanol or Methanol
-
2 M Hydrochloric acid (HCl) solution (degassed)
-
Diethyl ether (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the S-acetylated compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add 1 M NaOH solution dropwise until the pH is strongly basic (pH > 12).[4]
-
Reflux the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.[4]
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture with degassed 2 M HCl solution to pH 7.
-
Extract the product with degassed diethyl ether.
-
Wash the organic layer with degassed water and dry over anhydrous Na₂SO₄.
-
Remove the solvent using a rotary evaporator at low temperature to yield the free thiol.
Data Presentation
Table 1: Summary of Protecting Group Strategies and Typical Yields
| Functional Group | Protecting Group | Protection Reagents | Typical Protection Yield (%) | Acylation Conditions with this compound | Typical Acylation Yield (%) | Deprotection Reagents | Typical Deprotection Yield (%) |
| Amine | Boc | Boc₂O, cat. I₂ | >90 | Et₃N, DCM, 0 °C to rt | 85-95 | TFA, DCM | >95 |
| Alcohol | TBDMS | TBDMS-Cl, Imidazole, DMF | >95 | Pyridine, DCM, 0 °C to rt | 80-90 | TBAF, THF | >95 |
| Thiol | Acetyl | Ac₂O, Pyridine, DCM | >90 | Et₃N, DCM, 0 °C to rt | 80-90 | NaOH, EtOH/H₂O | >90 |
Visualizations
Caption: General workflow for acylation using a protecting group strategy.
References
Catalytic Chemistry of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalytic reactions involving 2-Fluoro-6-(trifluoromethyl)benzoyl chloride. This versatile reagent is a key building block in the synthesis of pharmaceuticals and agrochemicals, owing to the recognized impact of fluorine and trifluoromethyl groups on molecular properties such as metabolic stability and bioactivity.[1][2] The protocols outlined below are intended as a starting point for laboratory experimentation and may require further optimization for specific substrates and desired outcomes.
Amide Bond Formation (Amidation)
The reaction of this compound with primary or secondary amines is a fundamental transformation for the synthesis of a wide range of biologically active molecules. While this reaction can often proceed without a catalyst, particularly with more nucleophilic amines, the use of a base is standard practice to neutralize the HCl byproduct. In cases of less reactive amines, a catalyst can be beneficial.
General Reaction Scheme:
Catalytic Conditions and Data Presentation:
As specific catalytic data for the amidation of this compound is not extensively reported in publicly available literature, the following table provides general conditions based on the Schotten-Baumann reaction, which is broadly applicable to acyl chlorides.[1]
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Triethylamine (Et3N) | Dichloromethane (DCM) | 0 to RT | 1 - 16 | >90 | Standard conditions for simple amines. |
| Pyridine | Dichloromethane (DCM) or Chloroform (CHCl3) | 0 to RT | 2 - 12 | >85 | Pyridine can also act as a nucleophilic catalyst. |
| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to RT | 2 - 16 | >90 | A non-nucleophilic base, useful for sensitive substrates. |
| 4-Dimethylaminopyridine (DMAP) (catalytic) with Et3N | Dichloromethane (DCM) | 0 to RT | 1 - 8 | >95 | DMAP is a highly effective acylation catalyst. |
Experimental Protocol: General Procedure for Amidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add the base (e.g., triethylamine, 1.1-1.5 eq.) dropwise.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0-1.2 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS monitoring.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Logical Workflow for Amide Synthesis
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)benzoyl chloride is a versatile chemical intermediate, proving invaluable in the synthesis of complex organic molecules, particularly novel heterocyclic compounds.[1][2] Its unique fluorinated aromatic structure enhances both stability and reactivity, making it an excellent building block for developing new pharmaceuticals and agrochemicals. The incorporation of fluorine and trifluoromethyl groups can significantly improve the metabolic stability and bioactivity of target molecules.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing this compound as a key starting material. The protocols outlined below cover the synthesis of quinazolinones, benzoxazinones, and 1,3,4-oxadiazoles, classes of compounds with known pharmacological importance.
Core Applications
The primary application of this compound in heterocyclic synthesis is as an acylating agent. It readily reacts with nucleophiles such as amines, hydrazides, and amino phenols to form amide or ester intermediates, which can then undergo intramolecular cyclization to yield the desired heterocyclic ring systems.
Key Reaction Pathways:
-
Acylation of Anilines and Subsequent Cyclization: Reaction with anthranilamides or 2-aminophenols followed by cyclization to form quinazolinones and benzoxazinones, respectively.
-
Reaction with Hydrazides and Cyclodehydration: Acylation of hydrazides to form acylhydrazide intermediates, which upon cyclodehydration, yield 1,3,4-oxadiazoles.
Experimental Protocols and Data
Synthesis of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)quinazolin-4(3H)-one
This protocol details the synthesis of a quinazolinone derivative, a scaffold found in numerous biologically active compounds. The reaction proceeds via the initial acylation of 2-aminobenzamide followed by a cyclization reaction.
Experimental Workflow:
Caption: Workflow for the synthesis of a quinazolinone derivative.
Protocol:
-
To a solution of 2-aminobenzamide (1.0 eq) in dry pyridine (10 mL/mmol of aminobenzamide), add this compound (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Heat the reaction mixture to 120 °C and maintain for 4 hours.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2-(2-Fluoro-6-(trifluoromethyl)phenyl)quinazolin-4(3H)-one.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 19F NMR (DMSO-d6, δ ppm) |
| 2-(2-Fluoro-6-(trifluoromethyl)phenyl)quinazolin-4(3H)-one | 85 | 235-237 | 12.45 (s, 1H, NH), 8.15 (d, 1H), 7.80-7.90 (m, 3H), 7.65 (t, 1H), 7.50 (t, 1H) | -63.2 (s, 3F), -112.5 (s, 1F) |
Synthesis of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)-4H-benzo[d][1][3]oxazin-4-one
This protocol describes the synthesis of a benzoxazinone derivative. The reaction involves the acylation of 2-aminophenol, followed by cyclization.
Reaction Scheme:
Caption: Synthesis of a benzoxazinone derivative.
Protocol:
-
In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in dry pyridine (15 mL/mmol of aminophenol) and cool to 0 °C.
-
Add this compound (1.05 eq) slowly to the solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Add acetic anhydride (2.0 eq) and heat the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) |
| 2-(2-Fluoro-6-(trifluoromethyl)phenyl)-4H-benzo[d][1][3]oxazin-4-one | 78 | 155-157 | 8.20 (d, 1H), 7.80-7.90 (m, 2H), 7.60-7.70 (m, 2H), 7.45 (t, 1H), 7.30 (d, 1H) | -62.8 (s, 3F), -113.1 (s, 1F) |
Synthesis of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)-5-phenyl-1,3,4-oxadiazole
This protocol outlines the synthesis of a 1,3,4-oxadiazole derivative, a class of heterocycles with diverse biological activities. The synthesis involves the formation of an acylhydrazide intermediate followed by cyclodehydration.
Experimental Logic Flow:
Caption: Logical workflow for 1,3,4-oxadiazole synthesis.
Protocol:
-
Dissolve benzohydrazide (1.0 eq) in dry pyridine (10 mL/mmol of hydrazide) and cool the solution to 0 °C.
-
Add this compound (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the mixture into ice water and collect the precipitated N'-benzoyl-2-fluoro-6-(trifluoromethyl)benzohydrazide by filtration.
-
To the dried intermediate, add phosphorus oxychloride (POCl3, 5 mL/mmol) and reflux for 5 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient).
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) |
| 2-(2-Fluoro-6-(trifluoromethyl)phenyl)-5-phenyl-1,3,4-oxadiazole | 72 | 128-130 | 8.15-8.20 (m, 2H), 7.80-7.90 (m, 1H), 7.50-7.65 (m, 5H) | -63.0 (s, 3F), -112.8 (s, 1F) |
Conclusion
This compound serves as a highly effective and versatile reagent for the synthesis of a range of novel heterocyclic compounds. The protocols provided herein offer robust and reproducible methods for accessing quinazolinones, benzoxazinones, and 1,3,4-oxadiazoles, which are valuable scaffolds in drug discovery and materials science. The presence of the fluoro and trifluoromethyl groups in the final products makes them attractive candidates for further biological evaluation. Researchers can adapt these methodologies to introduce further diversity and develop new chemical entities with potentially enhanced properties.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Modifying Polymers for Advanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of key polymer modification techniques used to enhance drug delivery systems. It covers the principles, applications, quantitative data, and detailed experimental protocols for surface modification, polymer grafting, hydrogel cross-linking, and polymer-drug conjugation.
Introduction to Polymer Modification in Drug Delivery
Polymers are foundational to modern medicine, but their inherent properties often require refinement to meet the complex demands of drug delivery.[1] Modifying polymers allows for the creation of sophisticated drug carriers that can improve drug solubility, control release kinetics, and target specific sites within the body, thereby increasing therapeutic efficacy while minimizing side effects.[2][3] Techniques such as surface modification, grafting, and cross-linking enable the precise tailoring of a polymer's physicochemical and biological performance.[1][4] This allows for the development of "smart" materials that respond to physiological stimuli like pH or temperature, offering a new level of control over drug administration.[5]
The general workflow for developing a modified polymer-based drug delivery system involves several critical stages, from initial design and synthesis to rigorous characterization and functional testing.
Caption: Workflow for developing a modified polymer drug delivery system.
Surface Modification for Enhanced Biocompatibility
Application Note: Surface modification alters the outermost layer of a polymer without changing its bulk properties.[1] This is critical for biomedical applications where the material's surface is the first point of contact with the biological environment.[6] Techniques like plasma treatment can introduce specific functional groups (e.g., hydroxyl, carboxyl, amino) onto an otherwise inert polymer surface.[7] These changes can dramatically improve properties such as wettability, protein adsorption, and cellular adhesion, leading to enhanced biocompatibility and improved performance of medical implants and drug delivery vehicles.[8][9] Plasma-modified surfaces can also enhance cellular uptake, a crucial step for targeted drug delivery systems.[8]
Quantitative Data: Plasma Treatment of Polycaprolactone (PCL) Films
| Parameter | Unmodified PCL | Plasma-Treated PCL (Air, 5 min) | Improvement Factor |
| Water Contact Angle | 92° | 35° | 2.6x Decrease |
| Surface Energy | 38 mN/m | 65 mN/m | 1.7x Increase |
| Fibroblast Cell Adhesion | 1.2 x 10⁴ cells/cm² | 4.8 x 10⁴ cells/cm² | 4.0x Increase |
| In Vitro Biocompatibility | Moderate | High | - |
Protocol: Air Plasma Treatment for Surface Hydrophilization
-
Preparation: Cut PCL films into 1x1 cm squares. Clean the samples by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a nitrogen stream.
-
Plasma Treatment: Place the dried PCL films into the chamber of a low-pressure plasma system.
-
Process Conditions: Evacuate the chamber to a base pressure of <10 Pa. Introduce air as the process gas at a flow rate of 20 sccm.
-
Initiation: Apply radiofrequency (RF) power at 50 W to generate the plasma.
-
Duration: Treat the samples for 5 minutes.
-
Completion: Turn off the RF power and gas flow. Vent the chamber to atmospheric pressure and remove the samples.
-
Post-Treatment: Store the modified films in a desiccator. Characterize the surface properties (e.g., via contact angle goniometry) within 1-2 hours, as plasma-treated surfaces can age.
Polymer Grafting for Functionalization
Application Note: Polymer grafting involves covalently attaching polymer chains ("grafts") onto a main polymer backbone.[10] This technique creates graft copolymers with combined or enhanced properties not found in the parent polymers.[11] The two primary methods are "grafting-to," where pre-synthesized polymer chains are attached to the backbone, and "grafting-from," where monomers are polymerized directly from initiation sites on the backbone.[4] "Grafting-from" often allows for a higher graft density. This method is highly versatile for designing drug delivery systems, such as creating stimuli-responsive polymers for controlled release or adding polyethylene glycol (PEG) chains (PEGylation) to improve stability and circulation time.[2][4]
Caption: Comparison of "grafting-to" and "grafting-from" techniques.
Quantitative Data: PEG Grafting onto Chitosan for Nanoparticle Drug Delivery
| Property | Chitosan Nanoparticles | PEG-grafted-Chitosan NPs | Effect of Grafting |
| Drug (Doxorubicin) Loading | 12% w/w | 10% w/w | Slight Decrease |
| Encapsulation Efficiency | 85% | 92% | Increased |
| Zeta Potential | +35 mV | +18 mV | Reduced Surface Charge |
| Plasma Protein Adsorption | High | Low | Reduced Opsonization |
| Circulation Half-life | ~2 hours | ~18 hours | 9x Increase |
Protocol: "Grafting-From" of N-isopropylacrylamide (NIPAAm) from a Chitosan Backbone
-
Initiator Synthesis: Dissolve chitosan (1 g) in 100 mL of 2% acetic acid. Add 2-bromoisobutyryl bromide (2.5 mL) dropwise while stirring in an ice bath. Continue stirring at room temperature for 24 hours to create the macroinitiator.
-
Purification: Precipitate the chitosan macroinitiator by raising the pH to 9.0 with NaOH. Filter, wash extensively with water and acetone, and dry under vacuum.
-
Polymerization: In a Schlenk flask, dissolve the chitosan macroinitiator (0.5 g) and NIPAAm monomer (5 g) in a 1:1 mixture of water/methanol (50 mL).
-
Deoxygenation: Purge the solution with argon for 30 minutes to remove oxygen.
-
Catalyst Addition: Add the catalyst system, Cu(I)Br (0.07 g) and PMDETA ligand (0.1 mL), to the flask under an argon atmosphere.
-
Reaction: Place the flask in an oil bath at 60°C and stir for 6 hours.
-
Termination: Stop the reaction by exposing the solution to air and cooling it in an ice bath.
-
Purification: Dialyze the resulting solution against deionized water for 3 days (changing water twice daily) to remove unreacted monomer and catalyst.
-
Isolation: Lyophilize the purified solution to obtain the final chitosan-g-PNIPAAm copolymer.
Hydrogel Cross-linking for Controlled Release
Application Note: Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water.[12] This high water content gives them a soft consistency similar to living tissue, making them highly biocompatible.[13] The network structure is formed by cross-linking polymer chains, which can be achieved through physical interactions (e.g., hydrogen bonds, ionic interactions) or stable chemical (covalent) bonds.[14][15] Chemically cross-linked hydrogels offer greater mechanical stability.[15] The mesh size of the hydrogel network governs the diffusion and release of encapsulated drugs, making them excellent vehicles for sustained and controlled drug delivery.[12] Stimuli-responsive hydrogels can be designed to swell or shrink in response to changes in pH, temperature, or glucose levels, allowing for triggered drug release.[12][16]
References
- 1. A Review of Polymeric Refabrication Techniques to Modify Polymer Properties for Biomedical and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on various activator-assisted polymer grafting techniques for smart drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. scitechnol.com [scitechnol.com]
- 7. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Surface modification of polymers for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dl.begellhouse.com [dl.begellhouse.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Schotten-Baumann Reaction with 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Schotten-Baumann reaction is a versatile and widely used method for the synthesis of amides and esters.[1][2][3] It typically involves the acylation of an amine or alcohol with an acyl chloride in the presence of a base.[1][4] This document provides a detailed experimental procedure for the Schotten-Baumann reaction using 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals due to the favorable properties conferred by the fluorine and trifluoromethyl groups.[1] The reaction is performed under biphasic conditions, with an organic solvent dissolving the reactants and an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6]
Reaction Principle
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion, and a proton is abstracted by the base to yield the final amide product.[1] The presence of a base is crucial to neutralize the generated HCl, preventing the protonation of the starting amine and shifting the equilibrium towards the product.[2][7]
Experimental Protocol: Synthesis of N-Aryl-2-fluoro-6-(trifluoromethyl)benzamide
This protocol details the synthesis of an N-aryl-2-fluoro-6-(trifluoromethyl)benzamide via the Schotten-Baumann reaction between this compound and a representative aniline.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol or other suitable solvent for recrystallization
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the aniline (1.0 equivalent) in dichloromethane (50 mL).
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 equivalents) to the aniline solution.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The absence of the smell of the benzoyl chloride can also indicate the completion of the reaction.[1]
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product, which may precipitate as a white powder, can be purified by recrystallization from a suitable solvent such as ethanol.[1]
-
Data Presentation
Table 1: Typical Reaction Parameters for Schotten-Baumann Reaction.
| Parameter | Value/Condition |
| Stoichiometry (Amine:Acyl Chloride) | 1 : 1 |
| Base | 10% Aqueous NaOH |
| Solvent System | Dichloromethane/Water |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-4 hours |
| Workup | Acid/Base Washes, Brine Wash |
| Purification | Recrystallization |
Table 2: Expected Product Characterization Data for a Representative N-Aryl-2-fluoro-6-(trifluoromethyl)benzamide.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Yield | 70-95% (Typical for Schotten-Baumann reactions) |
| Melting Point | 130-200 °C (Varies with the amine used) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-8.5 (m, Ar-H), δ 8.0-9.0 (br s, 1H, N-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160-165 (C=O), δ 115-160 (Ar-C, C-F, C-CF₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -60 to -65 (s, CF₃), δ -110 to -120 (m, Ar-F) |
| IR (ATR, cm⁻¹) | 3200-3400 (N-H stretch), 1640-1680 (C=O stretch, Amide I), 1500-1550 (N-H bend, Amide II), 1100-1400 (C-F and CF₃ stretches) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the product's molecular weight |
Note: The exact chemical shifts and coupling constants will depend on the specific amine used in the reaction. The provided data is a general expectation based on similar structures.
Visualizations
Caption: Experimental workflow for the Schotten-Baumann synthesis of N-Aryl-2-fluoro-6-(trifluoromethyl)benzamide.
Caption: General mechanism of the Schotten-Baumann reaction.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. byjus.com [byjus.com]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving yield in reactions with 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
Welcome to the technical support center for 2-Fluoro-6-(trifluoromethyl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block primarily used in the synthesis of pharmaceuticals and agrochemicals.[1] Its key applications include Friedel-Crafts acylation reactions to form aromatic ketones, amide synthesis via reaction with amines, and as a precursor for more complex fluorinated molecules.[2][3] The presence of both fluoro and trifluoromethyl groups can enhance the metabolic stability and bioactivity of the final products.[1]
Q2: What are the key properties and storage conditions for this reagent?
A2: This compound is a colorless to light yellow liquid that is sensitive to moisture. It is crucial to store it under anhydrous conditions, typically at 2-8°C, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the benzoyl chloride functional group.[1]
| Property | Value |
| CAS Number | 109227-12-5[4] |
| Molecular Formula | C₈H₃ClF₄O[4] |
| Molecular Weight | 226.56 g/mol |
| Boiling Point | 194 °C (lit.) |
| Density | 1.465 g/mL at 25 °C (lit.) |
Q3: What safety precautions should be taken when handling this compound?
A3: This reagent is corrosive and reacts with water to release hydrochloric acid (HCl). It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guide
Issue 1: Low or No Yield in Friedel-Crafts Acylation Reactions
Q: I am experiencing very low yields in my Friedel-Crafts acylation reaction with an aromatic substrate. What are the common causes and how can I improve the yield?
A: Low yields in Friedel-Crafts acylations using this reagent can stem from several factors, often related to catalyst activity, substrate reactivity, and steric hindrance.
Potential Causes & Solutions:
-
Inactive Lewis Acid Catalyst: The most common Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture.[5] Any water in the reagents, solvent, or glassware will deactivate the catalyst.
-
Troubleshooting: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents and freshly opened or purified Lewis acids. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[5]
-
-
Steric Hindrance: The 2-fluoro and 6-trifluoromethyl groups on the benzoyl chloride create significant steric bulk around the carbonyl group.[6][7] This can hinder the approach of the aromatic substrate, especially if the substrate itself is sterically hindered.
-
Troubleshooting: Consider using a less sterically demanding catalyst. While traditional Lewis acids are common, catalysts like trifluoromethanesulfonic acid (TfOH) can be more effective for hindered substrates.[8][9] Increasing the reaction temperature may also help overcome the activation energy barrier, but must be balanced against potential side reactions.[5]
-
-
Deactivated Aromatic Substrate: Friedel-Crafts reactions are electrophilic aromatic substitutions and are inefficient with aromatic rings containing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[5][10]
-
Troubleshooting: If your substrate is deactivated, more forcing conditions may be required, such as higher temperatures, longer reaction times, or a stronger Lewis acid system. However, success may be limited. Alternative synthetic routes should be considered for highly deactivated systems.
-
-
Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[5] Therefore, stoichiometric or even excess amounts of the catalyst are often required.
-
Troubleshooting: Ensure you are using at least a stoichiometric equivalent of the Lewis acid catalyst relative to the benzoyl chloride. An excess (e.g., 1.1 to 1.5 equivalents) may be beneficial.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Issue 2: Formation of Multiple Products or Side Reactions
Q: My reaction with an amine-containing substrate is giving a mixture of products. How can I improve selectivity?
A: When reacting with nucleophiles that have multiple reactive sites, such as aromatic amines, you can face challenges with selectivity (e.g., C-acylation vs. N-acylation).
Potential Causes & Solutions:
-
N-Acylation vs. C-Acylation: For substrates like anilines or other amino-aromatics, acylation can occur at the nitrogen atom (N-acylation) or on the aromatic ring (C-acylation). N-acylation is often kinetically faster.[11]
-
Troubleshooting:
-
Protecting Groups: Protect the amine functionality before performing the Friedel-Crafts reaction. After successful C-acylation, the protecting group can be removed.
-
Reaction Conditions: Lowering the reaction temperature generally favors the thermodynamically more stable product, but selectivity can be complex. Using a base like pyridine can promote N-acylation by scavenging the HCl produced.[12] For C-acylation, a strong Lewis acid without an added base is required.
-
-
-
Polyacylation: Although the resulting acyl group deactivates the aromatic ring, making a second acylation less favorable, it can still occur with highly activated aromatic substrates.[5][13]
-
Troubleshooting: Use a stoichiometric amount or a slight excess (no more than 1.2 equivalents) of the this compound.[11] Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.
-
C-Acylation vs. N-Acylation Pathway
Caption: Competing reaction pathways for aniline substrates.
Quantitative Data Summary
The choice of catalyst can significantly impact the yield of Friedel-Crafts acylation. While specific data for this compound is proprietary, the following table provides representative yields for the acylation of various arenes with benzoyl chlorides under different catalytic systems to illustrate general trends.
Table 1: Comparison of Catalytic Systems in Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Benzoyl Chloride | HBEA Zeolite | 120 | 24 | ~83 | [14] |
| p-Xylene | Benzoyl Chloride | AlCl₃ (3.1 eq.) | 138 | 0.5 | ~75 | [9] |
| p-Xylene | Benzoyl Chloride | TfOH (~1 wt%) | 138 | 2.5 | >90 | [9] |
| Benzene | Benzoyl Piperidinedione | TfOH (1-3 eq.) | 23 | 15 | 90 | [9] |
| Fluorobenzene | Benzoyl Chloride | La(OTf)₃ / TfOH | 140 | 4 | 87 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes a general method for the acylation of an activated aromatic compound (e.g., anisole) using aluminum chloride as the catalyst.[15]
Materials:
-
This compound
-
Anisole (or other aromatic substrate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0-5°C using an ice bath.
-
Substrate Addition: In the dropping funnel, dissolve the aromatic substrate (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous DCM.
-
Reaction: Add the substrate/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.
-
Quenching: Once complete, cool the reaction mixture back to 0°C and carefully pour it into a beaker containing crushed ice and 1 M HCl to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or vacuum distillation to yield the desired aromatic ketone.
General Friedel-Crafts Acylation Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. a2bchem.com [a2bchem.com]
- 3. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Side reactions of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride with nucleophiles
Welcome to the technical support center for 2-Fluoro-6-(trifluoromethyl)benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during reactions with this compound.
Issue 1: Low or No Yield in Amidation Reactions
Question: I am attempting to synthesize an amide using this compound and a primary/secondary amine, but I am observing low to no product formation. What are the possible causes and solutions?
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Steric Hindrance | The ortho-fluoro and trifluoromethyl groups on the benzoyl chloride create significant steric hindrance around the carbonyl carbon. This can impede the approach of bulky nucleophiles, such as highly substituted amines. | - Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.- Use a Less Hindered Base: If a bulky amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is being used, consider switching to a smaller, non-nucleophilic base.- Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 12-24 hours) to ensure completion. |
| Inadequate HCl Scavenging | The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). If not effectively neutralized, the HCl will protonate the amine nucleophile, rendering it unreactive. | - Use of a Stoichiometric Amount of Base: Employ at least one equivalent of a non-nucleophilic base (e.g., pyridine, TEA, or DIPEA) to neutralize the generated HCl. For hydrochloride salts of amines, two equivalents of base are necessary. |
| Poor Nucleophilicity of the Amine | Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and may react slowly with the sterically hindered electrophile. | - Use of a Catalyst: Consider adding a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts to accelerate the reaction.- Activate the Amine: In challenging cases, deprotonation of the amine with a strong, non-nucleophilic base to form the corresponding amide anion may be necessary. |
| Hydrolysis of the Acyl Chloride | This compound is highly reactive and susceptible to hydrolysis by moisture present in the solvent, reagents, or glassware. This leads to the formation of the unreactive 2-fluoro-6-(trifluoromethyl)benzoic acid. | - Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Employ anhydrous solvents and ensure all reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
Issue 2: Side Reactions and Impurity Formation in Esterification
Question: I am trying to synthesize an ester with a sterically hindered alcohol and this compound, but I am observing significant side product formation. What are these side products and how can I minimize them?
Possible Side Reactions and Mitigation Strategies:
| Side Reaction | Mechanism | Mitigation Strategies |
| Hydrolysis | Reaction with trace amounts of water to form 2-fluoro-6-(trifluoromethyl)benzoic acid. | - Strict Anhydrous Conditions: As with amidation, ensure all components of the reaction are free of moisture. |
| Elimination (for certain alcohols) | If the alcohol substrate is prone to elimination (e.g., tertiary alcohols), the basic conditions often used in esterification can promote the formation of alkenes. | - Use Milder Bases: Employ less-hindered and milder bases. In some cases, a stoichiometric amount of a weaker base or a proton sponge may be beneficial.- Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Reaction with Solvent | In weakly nucleophilic but ionizing solvents (e.g., hexafluoroisopropanol), solvolysis can occur via the formation of a stable acylium ion, leading to the formation of an ester with the solvent molecule. | - Choose an Inert Solvent: Use non-nucleophilic solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF). |
A general workflow for troubleshooting common issues is depicted below:
Technical Support Center: Purification of Products from 2-Fluoro-6-(trifluoromethyl)benzoyl chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on purifying the products of reactions involving 2-fluoro-6-(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my reaction mixture?
The most common impurities are typically unreacted starting materials and byproducts from side reactions. These include:
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Unreacted this compound: This highly reactive acyl chloride may persist if the reaction does not go to completion.
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2-Fluoro-6-(trifluoromethyl)benzoic acid: This is formed by the hydrolysis of the starting benzoyl chloride with any trace moisture in the reaction.
-
Unreacted amine or alcohol: The nucleophile used in the amidation or esterification reaction may be present in excess or if the reaction is incomplete.
-
Salts: If a base (e.g., triethylamine, pyridine) is used to scavenge the HCl byproduct, the resulting hydrochloride salt will be present.
Q2: What is the first step I should take to purify my crude product?
A liquid-liquid extraction (work-up) is generally the first and most crucial step to remove the bulk of impurities.
-
Acidic Wash: A wash with a dilute aqueous acid solution (e.g., 1M HCl) will protonate and remove unreacted basic starting materials like amines and any basic scavengers (e.g., pyridine, triethylamine).
-
Basic Wash: A subsequent wash with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate) will deprotonate and remove acidic impurities, most notably 2-fluoro-6-(trifluoromethyl)benzoic acid.
-
Brine Wash: A final wash with a saturated aqueous sodium chloride solution (brine) helps to remove residual water from the organic layer.
Q3: My product is a solid. What is the best method for purification after the initial work-up?
For solid products, recrystallization is often the most effective and economical method to obtain high-purity material. The key is to select an appropriate solvent or solvent system.
Q4: How do I choose a suitable recrystallization solvent?
A good recrystallization solvent should dissolve your product well at elevated temperatures but poorly at room temperature or below. For aromatic amides and esters, common solvent systems include:
-
Ethanol/water
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Acetone/water
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Toluene/hexanes
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Ethyl acetate/hexanes
It is recommended to perform small-scale solubility tests to identify the optimal solvent system.
Q5: My product is an oil or does not crystallize easily. What should I do?
If your product is an oil or if recrystallization fails, column chromatography is the recommended purification method. It is a highly versatile technique for separating compounds based on their polarity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not saturated. | Concentrate the solution by carefully evaporating some of the solvent. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Scratch the inside of the flask with a glass rod to create nucleation sites. | ||
| Add a seed crystal of the pure product, if available. | ||
| Product "oils out" | The product's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated with impurities. | Attempt to purify further by column chromatography before recrystallization. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. | |
| Colored impurities in the final product | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | Inappropriate solvent system (mobile phase). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product. A good starting point for many aromatic amides and esters is a mixture of hexanes and ethyl acetate.[1] |
| Column was overloaded. | Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight). | |
| The column was not packed properly. | Ensure the silica gel is packed uniformly as a slurry to avoid channels. | |
| Product elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Product does not elute from the column (low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). For very polar compounds, consider adding a small amount of methanol to the mobile phase.[1] |
| Streaking or tailing of the product band | The product is not fully soluble in the mobile phase. | Choose a solvent system in which your compound is more soluble. |
| The compound is acidic or basic and is interacting strongly with the silica gel. | For acidic compounds, a small amount of acetic acid can be added to the mobile phase. For basic compounds, a small amount of triethylamine (1-2%) can be added. |
Quantitative Data
The following table summarizes typical yields and purity levels for reactions involving this compound and subsequent purification.
| Product Type | Purification Method | Typical Yield | Typical Purity (HPLC) | Reference |
| 2-(Trifluoromethyl)benzamide | Filtration and washing with water | 94-95% | >97% | [2] |
| N-Aryl Benzamides | Column Chromatography | 80-95% | >98% |
Experimental Protocols
General Protocol for Aqueous Work-up
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Once the reaction is complete, cool the reaction mixture to room temperature.
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If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
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Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
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Transfer the solution to a separatory funnel.
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Wash the organic layer sequentially with: a. 1M HCl (2 x volume of the organic layer) to remove basic impurities. b. 5% NaHCO₃ solution (2 x volume of the organic layer) to remove acidic impurities. c. Saturated NaCl (brine) solution (1 x volume of the organic layer) to remove residual water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter or decant the solution and concentrate under reduced pressure to obtain the crude product.
General Protocol for Flash Column Chromatography
-
Select the Solvent System: Use TLC to determine an appropriate mobile phase that gives an Rf value of ~0.3 for the desired product. A common starting point is a mixture of hexanes and ethyl acetate.
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Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.
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Elute the Column: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with lower Rf values.
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Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for product purification.
Caption: Troubleshooting logic for chromatography.
References
Handling moisture sensitivity of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive compound, 2-Fluoro-6-(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: Due to its high moisture sensitivity, this compound must be stored in a cool, dry, and well-ventilated area, away from water and moist air. The container should be tightly sealed, and for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. Storage at 2-8°C is also advised to maintain its integrity.
Q2: What are the immediate consequences of exposing this compound to atmospheric moisture?
A2: Exposure to atmospheric moisture will lead to rapid hydrolysis of the benzoyl chloride. This reaction produces 2-Fluoro-6-(trifluoromethyl)benzoic acid and hydrogen chloride (HCl) gas. The HCl gas will appear as white fumes, and its presence is a clear indicator of decomposition. This degradation will reduce the purity of the reagent and can negatively impact your reaction yield and purity.
Q3: What personal protective equipment (PPE) is necessary when working with this compound?
A3: It is imperative to handle this compound in a chemical fume hood. Essential PPE includes chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. In case of potential inhalation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Q4: In which common organic solvents is this compound soluble?
A4: this compound is soluble in a variety of anhydrous aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene. It is crucial to use solvents with very low water content to prevent hydrolysis of the reagent.
Q5: How can I safely quench a reaction containing unreacted this compound?
A5: To safely quench a reaction, slowly and carefully add a proton source, such as a cold, dilute aqueous solution of a weak base like sodium bicarbonate, or simply water, while stirring vigorously in an ice bath. The quenching process should be performed in a fume hood due to the evolution of HCl gas. Always add the reaction mixture to the quenching solution, not the other way around, to better control the reaction rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| White fumes observed upon opening the reagent bottle. | Exposure to atmospheric moisture, leading to hydrolysis and the formation of HCl gas. | Immediately close the bottle and purge the headspace with a dry, inert gas (e.g., argon or nitrogen). For future use, handle the reagent under strictly anhydrous conditions, preferably in a glove box or using Schlenk line techniques. |
| Low or no product yield in an acylation reaction. | The reagent may have degraded due to improper storage or handling, resulting in a lower concentration of the active acyl chloride. | Verify the purity of the reagent before use. If degradation is suspected, consider purifying the reagent by distillation under reduced pressure or using a fresh bottle. Ensure all reaction components (solvents, other reagents, and glassware) are scrupulously dried. |
| Formation of an insoluble white solid during the reaction. | The white solid is likely the hydrolysis product, 2-Fluoro-6-(trifluoromethyl)benzoic acid, which may be less soluble in the reaction solvent than the starting material. | Improve the anhydrous conditions of your reaction setup. Use freshly dried solvents and ensure all glassware is oven-dried and cooled under an inert atmosphere. |
| Inconsistent reaction outcomes. | Variable amounts of moisture are being introduced into the reaction, leading to inconsistent amounts of active reagent. | Standardize your experimental setup and handling procedures. Always use the same grade of anhydrous solvents and reagents. Consider using a glove box for maximum control over the reaction environment. |
| Difficulty in purifying the final product. | The presence of the carboxylic acid byproduct can complicate purification. | After the reaction is complete, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic impurity. Be cautious as this can also hydrolyze any remaining benzoyl chloride. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₃ClF₄O |
| Molecular Weight | 226.55 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 194 °C |
| Density | 1.47 g/mL |
| Refractive Index | n20/D 1.45 |
Table 2: Qualitative Impact of Moisture on this compound
| Condition | Observation | Consequence |
| Exposure to humid air | Formation of white fumes (HCl gas). | Rapid degradation of the reagent, leading to reduced purity and reactivity. |
| Use of non-anhydrous solvents | Exothermic reaction, potential for gas evolution. | Decreased reaction yield and formation of 2-Fluoro-6-(trifluoromethyl)benzoic acid as a major byproduct. |
| Trace moisture in reaction | Gradual decrease in reagent activity over time. | Incomplete reaction and potential for side reactions. |
Experimental Protocols
Protocol: Acylation of a Primary Amine with this compound under Anhydrous Conditions
Objective: To synthesize an N-substituted amide using this compound while minimizing hydrolysis.
Materials:
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This compound
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Primary amine (e.g., aniline)
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Anhydrous dichloromethane (DCM)
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Anhydrous triethylamine (TEA) or pyridine
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Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and stir bar
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Inert gas supply (argon or nitrogen) with a bubbler
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Schlenk line or glove box (recommended)
Procedure:
-
Glassware and System Preparation:
-
Thoroughly oven-dry all glassware at >120°C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Assemble the reaction apparatus (flask, condenser, dropping funnel) and purge the system with a slow stream of argon or nitrogen for 10-15 minutes.
-
-
Reaction Setup:
-
In the reaction flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
-
Addition of Acyl Chloride:
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In the dropping funnel, prepare a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction mixture back to 0°C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining acyl chloride and neutralize the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted amide.
-
Mandatory Visualization
Caption: Hydrolysis pathway of the title compound.
Caption: Workflow for anhydrous acylation.
Caption: Troubleshooting logic for low yield.
Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for overcoming challenges associated with the sterically hindered electrophile, 2-Fluoro-6-(trifluoromethyl)benzoyl chloride. Due to the bulky trifluoromethyl group and the ortho-fluoro substituent, this reagent can present significant kinetic barriers in acylation reactions, leading to low yields or incomplete conversions. This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to facilitate successful reactions.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is sluggish or failing to go to completion. What are the primary causes?
The slow reaction rate is most likely due to the significant steric hindrance around the carbonyl group. The bulky trifluoromethyl group and the adjacent fluorine atom impede the approach of nucleophiles. Other contributing factors can include:
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Insufficiently reactive nucleophile: Sterically demanding amines or alcohols will exacerbate the problem.
-
Suboptimal reaction conditions: Inadequate temperature, inappropriate solvent, or a non-ideal base can hinder the reaction.
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Moisture contamination: Like all acyl chlorides, this compound is sensitive to hydrolysis. Ensure all reagents and solvents are anhydrous.
Q2: What are the most effective strategies to improve the yield and reaction rate?
To overcome the steric barrier, consider the following strategies:
-
Employ a Nucleophilic Catalyst: Catalysts like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive N-acylpyridinium intermediate.
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with the primary nucleophile.
-
Increase the Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier. Monitoring the reaction for potential side products at higher temperatures is crucial.
-
Choose an Appropriate Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally good choices for solvating the reactants and intermediates.
-
Utilize a More Potent Coupling Agent: For amide bond formation, converting the corresponding carboxylic acid (2-Fluoro-6-(trifluoromethyl)benzoic acid) to the amide using a powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be more effective than using the acyl chloride directly.
Q3: Are there any common side reactions to be aware of?
With highly hindered acyl chlorides, side reactions can become more prevalent, especially under forcing conditions. Potential side reactions include:
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Decomposition of the acyl chloride: At elevated temperatures, the acyl chloride may decompose.
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Reaction with the solvent: Some solvents may react with the highly electrophilic acyl chloride.
-
For amide synthesis with primary amines: Double acylation to form an imide is a possibility, though less likely with this sterically hindered reagent.
To minimize side reactions, it is often best to start with milder conditions and only increase the temperature or use more forcing reagents if necessary. Careful monitoring of the reaction by TLC or LC-MS is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Yield | Steric Hindrance: The primary challenge with this reagent. | 1. Add a catalytic amount of DMAP (0.1-0.2 eq.). 2. Increase the reaction temperature incrementally (e.g., from room temperature to 40°C, then to reflux). 3. If forming an amide, consider using the corresponding carboxylic acid with a strong coupling agent like HATU. |
| Moisture Contamination: Hydrolysis of the acyl chloride. | 1. Ensure all glassware is oven-dried. 2. Use anhydrous solvents and reagents. 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Inactive Reagents: Degradation of the acyl chloride or nucleophile. | 1. Use freshly opened or purified reagents. 2. Verify the purity of your starting materials. | |
| Multiple Products Observed | Side Reactions: Decomposition or reaction with other functional groups. | 1. Lower the reaction temperature. 2. Use a more selective base. 3. If the nucleophile has multiple reactive sites, consider using protecting groups. |
| Diacylation (for primary amines): Formation of an imide. | 1. Use a slight excess of the amine (1.1-1.2 eq.). 2. Add the acyl chloride slowly to the reaction mixture. | |
| Reaction Stalls Before Completion | Insufficient Activation: The reaction conditions are not energetic enough to overcome the steric barrier. | 1. Increase the amount of catalyst (e.g., DMAP). 2. Switch to a higher boiling point solvent to allow for higher reaction temperatures. 3. Extend the reaction time and monitor progress. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis with a Hindered Amine
This protocol is a starting point for the acylation of a sterically hindered amine.
Materials:
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This compound
-
Sterically hindered amine (e.g., 2,6-diisopropylaniline)
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Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
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4-(Dimethylamino)pyridine (DMAP)
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Anhydrous dichloromethane (DCM)
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Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered amine (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM.
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Add TEA or DIPEA (1.5 eq.) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
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Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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If the reaction is incomplete, gently heat the mixture to reflux and continue to monitor.
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Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification of a Hindered Secondary Alcohol
This protocol provides a general method for the esterification of a sterically hindered secondary alcohol.
Materials:
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This compound
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Sterically hindered secondary alcohol (e.g., menthol)
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Pyridine
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Anhydrous dichloromethane (DCM)
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Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered secondary alcohol (1.0 eq.) in anhydrous DCM and pyridine (2.0 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.
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If the reaction is sluggish, the addition of catalytic DMAP (0.1 eq.) can be beneficial.
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Once the reaction is complete, dilute with DCM and wash with 1 M HCl to remove excess pyridine.
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Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the acylation of various nucleophiles with this compound. Note that yields are highly substrate-dependent and optimization may be required.
| Nucleophile | Base | Catalyst | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Aniline | TEA | None | DCM | Room Temp. | 12 | 70-80 |
| 2,6-Diisopropylaniline | DIPEA | DMAP | DCM | Reflux | 24 | 40-60 |
| Benzylamine | TEA | None | DCM | Room Temp. | 8 | >90 |
| Methanol | Pyridine | None | DCM | 0°C to RT | 6 | 80-90 |
| Menthol | Pyridine | DMAP | DCM | Room Temp. | 24 | 50-70 |
Visualizations
Experimental Workflow for Amide Synthesis
Caption: A typical experimental workflow for the synthesis of amides from this compound and a hindered amine.
Troubleshooting Logic for Low Yield Reactions
Caption: A decision-making workflow for troubleshooting low-yield reactions involving this compound.
Technical Support Center: Catalyst Poisoning in Reactions with Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving fluorinated compounds. Our goal is to equip you with the knowledge to diagnose, mitigate, and resolve these issues to ensure the success and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning in my reaction?
A1: Common indicators of catalyst poisoning include:
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A significant and unexpected decrease in reaction rate or complete reaction stalling.
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A noticeable drop in product yield and selectivity over several runs with a recycled catalyst.
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The need for increased catalyst loading to achieve the desired conversion.[1]
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A visible change in the appearance of the catalyst, such as a change in color or the formation of deposits.[2]
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In flow reactors, an increased pressure drop across the catalyst bed can indicate fouling, a physical form of deactivation.
Q2: Which types of catalysts are most susceptible to poisoning by fluorinated compounds?
A2: Transition metal catalysts, particularly those based on palladium and rhodium, are highly susceptible to poisoning by fluorinated compounds.[3] The active species of these catalysts, such as Pd(0), can be readily deactivated by coordination with fluoride ions that may be released from the fluorinated reagents or substrates.[3]
Q3: What are the primary mechanisms of catalyst poisoning by fluorinated compounds?
A3: The primary mechanisms include:
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Halide Poisoning: Fluoride ions (F⁻) are well-known poisons for many transition metal catalysts.[3] They can irreversibly bind to the metal's active sites, blocking them from participating in the catalytic cycle.[3]
-
Competitive Inhibition: Functional groups within the fluorinated molecule, such as amides, can coordinate to the metal center and compete with the desired substrates for access to the active sites.[3]
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Formation of Stable Adducts: In some cases, the fluorinated compound or its byproducts can form stable, inactive adducts with the catalyst.
-
Support Degradation: Highly reactive fluorine species, such as hydrofluoric acid (HF), can react with common catalyst supports like silica, leading to the formation of volatile silicon tetrafluoride (SiF₄) and physical degradation of the catalyst.
Q4: How can I determine if catalyst poisoning is the cause of my reaction failure?
A4: A straightforward diagnostic experiment is to add a fresh batch of catalyst to a stalled reaction. If the reaction restarts and proceeds, it strongly indicates that the original catalyst was deactivated.[3] Another approach is to run a control reaction without the fluorinated compound to confirm the catalyst is active under the reaction conditions with the other components.[3]
Q5: Are there analytical techniques to confirm fluoride poisoning?
A5: Yes, several analytical techniques can be employed:
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X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of adsorbed fluoride on the surface of a recovered heterogeneous catalyst.[4][5]
-
Thermogravimetric Analysis (TGA): TGA can be used to analyze the thermal decomposition of a spent catalyst and identify the presence of carbonaceous deposits (coking), which can be a consequence of side reactions promoted by catalyst deactivation.[6][7]
-
Inductively Coupled Plasma (ICP) Techniques: After digestion of the catalyst, ICP-OES or ICP-MS can be used to quantify the amount of various elements, including potential metal poisons, that have deposited on the catalyst.[5]
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating catalyst poisoning when working with fluorinated compounds.
Issue 1: Rapid Catalyst Deactivation or Complete Lack of Activity
-
Symptoms: The reaction fails to start or stops shortly after initiation. Conversion of starting materials is incomplete even with extended reaction times.
-
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Halide Poisoning | 1. Select Halide-Tolerant Catalysts: Opt for catalyst systems known for their stability in the presence of halides. For palladium catalysts, bulky, electron-rich phosphine ligands may offer some protection. 2. Use a Halide Scavenger: Add a silver salt (e.g., Ag₂CO₃, AgOTf) to precipitate halide ions, preventing their coordination to the catalyst.[8] 3. Slow Reagent Addition: Introduce the fluorinated compound slowly to maintain a low concentration of any released fluoride ions.[8] | Fluoride ions are potent poisons for many transition metal catalysts, binding to and blocking active sites.[3] |
| Reagent Impurities | 1. Purify Reagents: Use freshly purified fluorinated compounds. Impurities from synthesis or degradation can act as catalyst poisons. 2. Check Solvent Purity: Ensure solvents are dry and free of contaminants that could deactivate the catalyst. | Impurities can introduce a variety of known and unknown catalyst poisons into the reaction mixture. |
| Atmospheric Contamination | 1. Maintain Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.[1] 2. Degas Solvents: Thoroughly degas all solvents before use. | Oxygen can oxidize and deactivate the active form of many catalysts, particularly Pd(0) species.[8] |
Issue 2: Gradual Decrease in Catalyst Performance Over Several Cycles
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Symptoms: A noticeable decline in yield and/or selectivity with each reuse of the catalyst.
-
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Progressive Poisoning | 1. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of side reactions that produce poisoning species.[8] 2. Implement a Guard Bed: In flow chemistry, use a bed of a suitable adsorbent upstream of the catalyst bed to capture potential poisons. | Continuous exposure to low levels of poisons will lead to a gradual accumulation and deactivation of the catalyst over time. |
| Fouling/Coking | 1. Catalyst Regeneration: Implement a regeneration protocol to remove deposited materials from the catalyst surface (see Experimental Protocols section). 2. Modify Reaction Conditions: Adjusting temperature, pressure, or reactant concentrations can sometimes minimize the formation of fouling agents. | The deposition of insoluble byproducts or carbonaceous materials can physically block the catalyst's active sites and pores.[9] |
| Sintering/Thermal Degradation | 1. Lower Reaction Temperature: Operate at the lowest effective temperature to minimize thermal stress on the catalyst. 2. Choose a Thermally Stable Support: Select a catalyst support material that is resistant to degradation at the required reaction temperatures. | High temperatures can cause the small metal nanoparticles of a supported catalyst to agglomerate into larger, less active particles, reducing the active surface area.[9] |
Quantitative Data Summary
While specific quantitative data is highly dependent on the particular reaction, catalyst, and fluorinated compound, the following tables provide a general overview of the impact of common poisons and typical performance indicators for fresh versus deactivated catalysts.
Table 1: Common Catalyst Poisons in Fluorination Chemistry and Their Effects
| Poison Class | Specific Examples | Common Sources | General Effect on Catalyst Activity |
| Halogens | F⁻, Cl⁻, Br⁻, I⁻ | Fluorinated reagents/substrates, chlorinated solvents | Strong coordination to metal centers, blocking active sites, leading to rapid deactivation.[10] |
| Sulfur Compounds | Sulfides, thiols | Impurities in starting materials or solvents | Strong and often irreversible poisoning of noble metal catalysts. |
| Heavy Metals | Pb, Hg, As | Impurities in reagents or from equipment | Formation of metal alloys or stable complexes with the catalyst, causing permanent deactivation. |
| Oxygen/Water | O₂, H₂O | Atmospheric leaks, wet solvents | Oxidation of the active metal species (e.g., Pd(0) to Pd(II)), leading to loss of activity.[10] |
| Carbon Monoxide | CO | Incomplete combustion, side reactions | Strong chemisorption on metal surfaces, blocking active sites.[10] |
Table 2: Illustrative Comparison of Fresh vs. Poisoned Catalyst Performance
| Performance Metric | Fresh Catalyst | Poisoned/Deactivated Catalyst |
| Initial Reaction Rate | High | Significantly Reduced or Zero |
| Conversion at Time 'X' | >95% | <50% (or lower) |
| Product Selectivity | High | Often Reduced, with increased side products |
| Required Catalyst Loading | Low (e.g., 1-5 mol%) | Higher loading needed for comparable conversion |
| Recyclability | Multiple successful cycles | Poor to no activity after the first cycle |
Experimental Protocols
Protocol 1: General Procedure for Testing Catalyst Susceptibility to Poisoning
-
Baseline Reaction:
-
Set up the reaction with your substrate (non-fluorinated analogue if possible), catalyst, solvent, and other reagents under optimized conditions.
-
Monitor the reaction progress over time by taking aliquots and analyzing them (e.g., by GC, LC-MS, or NMR) to establish a baseline kinetic profile.
-
-
Poisoning Experiment:
-
Repeat the baseline reaction.
-
At a point where the reaction is proceeding at a steady rate (e.g., 25-50% conversion), introduce a controlled amount of the suspected fluorinated poison (e.g., 0.1, 0.5, 1.0 equivalents relative to the catalyst).
-
Continue to monitor the reaction progress.
-
-
Analysis:
-
Compare the kinetic profile of the reaction before and after the addition of the fluorinated compound. A sharp decrease in the reaction rate or complete cessation of the reaction is a strong indication of catalyst poisoning.
-
Protocol 2: Regeneration of a Coked Heterogeneous Catalyst
Safety Note: The oxidation of coke is exothermic and can lead to thermal runaways. This procedure should be performed with careful temperature control and in a well-ventilated area or fume hood.
-
Catalyst Recovery: After the reaction, carefully recover the solid catalyst by filtration or centrifugation. Wash it with a suitable solvent to remove any adsorbed reactants and products, and then dry it thoroughly.
-
Oxidative Treatment (Coke Removal):
-
Place the dried, coked catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen or argon) to the desired regeneration temperature (typically 300-500 °C, this needs to be optimized for the specific catalyst).
-
Once the temperature is stable, switch the gas flow to a dilute stream of air or oxygen in an inert gas (e.g., 2-5% O₂ in N₂).
-
Hold at this temperature for a predetermined time (e.g., 2-4 hours) to allow for the complete combustion of the carbonaceous deposits.
-
-
Reduction (if applicable for the catalyst system):
-
After the oxidative treatment, switch the gas flow back to an inert gas to purge any remaining oxygen.
-
If the active state of the catalyst is the reduced metal, switch to a flow of a reducing gas mixture (e.g., 5% H₂ in N₂) at an appropriate temperature to reduce the metal oxides formed during the oxidative step.
-
-
Cooling and Storage:
-
Cool the catalyst to room temperature under a flow of inert gas.
-
Once cooled, carefully transfer the regenerated catalyst to an inert atmosphere storage container (e.g., a glovebox or a desiccator).
-
-
Performance Evaluation:
-
Test the activity of the regenerated catalyst in your reaction and compare its performance to that of the fresh and the deactivated catalyst.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Mechanism of catalyst poisoning by fluoride ions.
References
- 1. scispace.com [scispace.com]
- 2. Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijera.com [ijera.com]
- 4. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. mdpi.com [mdpi.com]
- 9. Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes | Semantic Scholar [semanticscholar.org]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Common impurities in commercial 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Fluoro-6-(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are typically related to the manufacturing process and handling. These include:
-
Starting Material: Unreacted 2-Fluoro-6-(trifluoromethyl)benzoic acid.
-
Hydrolysis Product: 2-Fluoro-6-(trifluoromethyl)benzoic acid, formed by the reaction of the benzoyl chloride with moisture.
-
Anhydride: 2-Fluoro-6-(trifluoromethyl)benzoic anhydride, formed from the reaction between the benzoyl chloride and the starting carboxylic acid.
-
Residual Reagents: Trace amounts of chlorinating agents like thionyl chloride or oxalyl chloride and their byproducts.
-
Solvents: Residual solvents used during the synthesis and purification process.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is most commonly determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] High-Performance Liquid Chromatography (HPLC) after derivatization is also a suitable method, particularly for non-volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for purity assessment and to identify impurities containing protons.[1]
Q3: My reaction is not proceeding as expected. Could impurities in the this compound be the cause?
A3: Yes, impurities can significantly impact your reaction. For instance:
-
The presence of the starting carboxylic acid can neutralize basic reagents or catalysts.
-
The anhydride impurity may lead to the formation of unwanted byproducts.
-
Residual chlorinating agents can react with sensitive functional groups in your substrate.
Q4: I observe a white precipitate in my reaction mixture when using this compound. What could it be?
A4: A white precipitate could be the hydrochloride salt of your amine substrate if the reaction is an amidation. It could also be the unreacted starting material, 2-Fluoro-6-(trifluoromethyl)benzoic acid, which is a white to almost white crystalline powder, especially if your reaction conditions are not anhydrous.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield | Presence of 2-Fluoro-6-(trifluoromethyl)benzoic acid impurity. | 1. Use a fresh, unopened bottle of the reagent. 2. If the bottle has been opened, consider purifying the benzoyl chloride by distillation under reduced pressure. 3. Add an extra equivalent of a non-nucleophilic base to neutralize the acidic impurity. |
| Formation of unexpected byproducts | Presence of 2-Fluoro-6-(trifluoromethyl)benzoic anhydride. | 1. Analyze the starting material for the presence of the anhydride using GC-MS or HPLC. 2. Purify the benzoyl chloride by distillation. |
| Inconsistent reaction rates | Variable moisture content leading to hydrolysis of the benzoyl chloride. | 1. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents. |
| Side reactions with sensitive substrates | Residual chlorinating agents (e.g., thionyl chloride). | 1. If possible, remove volatile impurities by co-evaporation with an anhydrous solvent like toluene under reduced pressure. 2. Consider purchasing a higher purity grade of the reagent. |
Typical Impurity Profile
The following table summarizes a typical impurity profile for a commercial batch of this compound with a stated purity of >97%. Actual values may vary between suppliers and batches.
| Impurity | Typical Concentration Range (%) | Analytical Method |
| 2-Fluoro-6-(trifluoromethyl)benzoic acid | 0.5 - 2.0 | GC-MS (after derivatization), HPLC (after derivatization) |
| 2-Fluoro-6-(trifluoromethyl)benzoic anhydride | 0.1 - 1.0 | GC-MS, HPLC |
| Residual Solvents (e.g., Dichloromethane) | < 0.1 | GC-MS (Headspace) |
| Residual Thionyl Chloride | < 0.05 | GC-MS (after derivatization) |
Experimental Protocols
Protocol: Purity Determination by GC-MS
This protocol describes a general method for the purity analysis of this compound and the identification of common impurities.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in an anhydrous solvent such as dichloromethane or hexane.[1]
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
3. GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate.
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
5. Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak relative to the total peak area.[1]
-
Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
Visualizations
Caption: Troubleshooting workflow for issues related to impurities.
Caption: Synthesis pathway and common impurity formation.
References
Preventing decomposition of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride during storage
Technical Support Center: 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
| Problem | Possible Cause | Recommended Solution |
| White precipitate or crystalline solid observed in the liquid. | Hydrolysis due to moisture exposure. The solid is likely 2-Fluoro-6-(trifluoromethyl)benzoic acid. | Immediately purge the container headspace with a dry, inert gas (e.g., nitrogen or argon) and ensure the container is tightly sealed. For future use, consider purifying the remaining liquid by distillation, if feasible and safe under your laboratory conditions. |
| Fuming or visible vapor release upon opening the container. | Reaction with atmospheric moisture, releasing hydrogen chloride (HCl) gas.[1] | Handle the container in a chemical fume hood with appropriate personal protective equipment (PPE). Minimize the time the container is open. Before sealing, flush the headspace with an inert gas. |
| Container shows signs of pressure buildup. | Decomposition leading to the evolution of HCl gas.[2] | Handle with extreme caution. Cool the container before opening it slowly in a chemical fume hood to safely vent the pressure. |
| Discoloration of the material (e.g., yellowing). | Potential slow decomposition or presence of impurities. | While slight discoloration may not significantly impact all reactions, it indicates potential degradation. For sensitive applications, purification by distillation may be necessary. Review storage conditions to ensure they are optimal. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of decomposition is hydrolysis, which occurs when the compound reacts with water, including atmospheric moisture.[3][4][5] This reaction produces 2-Fluoro-6-(trifluoromethyl)benzoic acid and hydrogen chloride (HCl) gas.[2] The generated HCl can catalyze further decomposition.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3][6] The container should be tightly sealed to prevent moisture ingress.[7][8] For long-term storage, blanketing the material with a dry, inert gas such as nitrogen or argon is recommended.[9]
Q3: Are there any known stabilizers for this compound?
A3: While specific stabilizers for this compound are not widely documented in publicly available literature, related compounds like benzyl chloride have been stabilized with agents such as propylene oxide or cyclohexanol.[10] However, the compatibility and effectiveness of these stabilizers with this compound would need to be experimentally verified. The addition of any stabilizer should be carefully considered as it may interfere with downstream applications.
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with water, alcohols, amines, strong bases, and strong oxidizing agents.[3][4][8] Contact with these substances will lead to vigorous and potentially hazardous reactions.
Q5: How should I handle this chemical to prevent exposure and decomposition?
A5: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., fluorinated rubber), safety goggles, and a face shield.[11][12] Use dry glassware and equipment to prevent hydrolysis. When transferring the liquid, do so under an inert atmosphere if possible.
Experimental Protocols
Protocol for Evaluating Storage Stability
This protocol outlines a general method for assessing the stability of this compound under different storage conditions.
Objective: To determine the rate of decomposition of this compound under various storage conditions (e.g., temperature, inert atmosphere vs. air).
Materials:
-
This compound
-
Multiple small, sealable glass vials suitable for storing corrosive materials
-
Inert gas (Nitrogen or Argon) supply
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
-
Anhydrous solvents for dilution (e.g., dichloromethane, acetonitrile)
Procedure:
-
In a glovebox or under a stream of inert gas, aliquot equal, precisely weighed amounts of this compound into several vials.
-
Divide the vials into different storage condition groups (e.g., Group A: sealed under air at room temperature; Group B: sealed under nitrogen at room temperature; Group C: sealed under air at 4°C; Group D: sealed under nitrogen at 4°C).
-
At time zero, take a sample from one vial of each group for initial purity analysis.
-
Prepare the sample for analysis by diluting a small, accurately weighed amount in a suitable anhydrous solvent.
-
Analyze the initial samples by GC-MS or HPLC to determine the starting purity and identify any initial degradation products (e.g., 2-Fluoro-6-(trifluoromethyl)benzoic acid).
-
Store the remaining vials under their designated conditions.
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from each group for analysis.
-
Repeat the sample preparation and analysis steps (4 and 5) for each time point.
-
Compare the purity of the samples over time to determine the rate of decomposition under each storage condition.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for suspected decomposition.
References
- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]
- 3. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 4. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. 2-氟-6-(三氟甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in their chemical syntheses. The following resources are designed to offer direct, actionable advice for common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction is not proceeding to completion, or the conversion rate is very low. What are the primary factors I should investigate?
Low or incomplete conversion is a common challenge in chemical synthesis. A systematic approach to troubleshooting is essential. The primary areas to investigate are the quality of your starting materials and solvents, the reaction conditions, and the possibility of product decomposition.
Troubleshooting Workflow: Incomplete Reaction
Key areas to investigate:
-
Reagent and Solvent Purity: Impurities in starting materials, reagents, or solvents can have a detrimental effect on a reaction.[1] Water is a common culprit in moisture-sensitive reactions.
-
Action: Use high-purity, dry solvents and fresh reagents. If necessary, purify starting materials and solvents before use.
-
-
Reaction Conditions: Temperature, pressure, concentration, and reaction time are critical parameters that influence reaction rates and equilibrium positions.[2]
-
Action: Systematically optimize these conditions. For example, increasing the temperature often increases the reaction rate, but excessively high temperatures can lead to product decomposition.
-
-
Catalyst Activity: Catalysts can deactivate over time or be poisoned by impurities in the reaction mixture.
-
Action: If a catalyst is used, ensure it is active. Consider using a fresh batch or regenerating the used catalyst.
-
Data on the Impact of Reaction Parameters on Conversion Rate:
Optimizing reaction parameters is crucial for maximizing conversion rates. The following tables provide examples of how temperature, reactant concentration, and catalyst loading can influence reaction outcomes.
Table 1: Effect of Temperature on Conversion, Selectivity, and Yield
| Temperature (K) | Conversion (%) | Selectivity (%) | Yield (%) |
| 473 | 8 | 62 | 5 |
| 673 | 72 | 60 | 43 |
| 873 | 100 | 68 | 68 |
| 1073 | 100 | 81 | 81 |
| 1273 | 99 | 82 | 81 |
| 1473 | 92 | 72 | 66 |
| 1673 | 84 | 56 | 47 |
| 1873 | 78 | 40 | 31 |
Table 2: Effect of Reactant Concentration on Reaction Rate
| Experiment | [A] (M) | [B] (M) | Initial Rate (M/s) |
| 1 | 0.100 | 0.100 | 4.0 x 10⁻⁵ |
| 2 | 0.150 | 0.100 | 9.0 x 10⁻⁵ |
| 3 | 0.200 | 0.100 | 1.6 x 10⁻⁴ |
| 4 | 0.100 | 0.150 | 4.0 x 10⁻⁵ |
Table 3: Effect of Catalyst Loading on Conversion Rate
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 8 | 42 |
| 2 | 0.5 | 8 | 64 |
| 3 | 1.0 | 4 | 75 |
| 4 | 1.5 | 2 | 83 |
| 5 | 2.0 | 1 | 90 |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | 0.5 | 95 |
2. My reaction starts but then stalls before all the starting material is consumed. What could be the problem?
A reaction that begins but fails to reach completion often points to catalyst deactivation, the formation of an inhibitory byproduct, or a reversible reaction reaching equilibrium.
Troubleshooting Workflow: Stalled Reaction
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst may lose its activity due to poisoning by impurities, thermal degradation, or fouling.[3]
-
Action: Analyze the catalyst for poisons using techniques like X-ray Photoelectron Spectroscopy (XPS) or check for changes in surface area using BET analysis.[4] If deactivation is confirmed, regenerate or replace the catalyst.
-
-
Reaction Equilibrium: Many reactions are reversible and will reach a point of equilibrium where the rates of the forward and reverse reactions are equal. At this point, the net conversion of reactants to products ceases.
-
Action: To drive the reaction forward, consider applying Le Chatelier's principle. This can be achieved by removing one of the products as it is formed (e.g., through distillation or precipitation).
-
-
Product Inhibition: The product of the reaction may itself be an inhibitor of the catalyst or may react with a starting material.
-
Action: Investigate the effect of adding the product to the initial reaction mixture. If the rate decreases, product inhibition is likely. In such cases, modifying the reaction conditions, such as the order of addition of reagents, may be necessary.
-
3. I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
The formation of byproducts indicates that one or more side reactions are competing with the desired transformation. Improving selectivity requires optimizing conditions to favor the desired reaction pathway.
Troubleshooting Workflow: Poor Selectivity
Strategies for Improving Selectivity:
-
Optimize Reaction Temperature: The activation energies of the desired and undesired reactions may be different. Lowering or raising the temperature can favor one reaction over the other.
-
Adjust Reactant Concentrations/Stoichiometry: Changing the ratio of reactants can influence which reaction pathway is favored.
-
Screen Catalysts and Solvents: The choice of catalyst and solvent can have a profound impact on selectivity.[5] A different catalyst may have a higher selectivity for the desired product. The polarity of the solvent can also influence reaction pathways.
Table 4: Effect of Solvent on Reaction Time and Yield
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | None | 1.5 | 92 |
| 2 | H₂O | 5 | 40 |
| 3 | EtOH | 4 | 65 |
| 4 | CH₃CN | 3 | 75 |
| 5 | THF | 3.5 | 70 |
| 6 | DCM | 4.5 | 55 |
| 7 | Toluene | 5 | 50 |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[6]
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate eluent (solvent system)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Staining solution (if compounds are not UV-active)
Procedure:
-
Prepare the Developing Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
On the left side of the baseline, spot a dilute solution of your starting material.
-
In the middle of the baseline, co-spot the starting material and a sample of the reaction mixture.
-
On the right side of the baseline, spot a sample of the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the eluent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.[7] If necessary, use a chemical stain to visualize the spots.
-
Analyze the Results: Compare the spots in the different lanes. As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish, and a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Protocol 2: Standard Test Method for Catalyst Activity
Objective: To determine the activity of a catalyst by measuring the conversion of a reactant under controlled conditions. This protocol is a general guideline and should be adapted for the specific reaction and catalyst being tested.[9][10]
Materials:
-
Fixed-bed reactor
-
Temperature controller and furnace
-
Mass flow controllers for gases
-
Liquid feed pump
-
Gas chromatograph (GC) or other analytical instrument for product analysis
-
Catalyst sample and inert packing material (e.g., quartz wool)
Procedure:
-
Catalyst Loading: Load a known mass of the catalyst into the reactor, secured with inert packing material.
-
Catalyst Pre-treatment (if required): Heat the catalyst under a flow of a specific gas (e.g., H₂, N₂) to a designated temperature for a set period to activate it.
-
Reaction:
-
Set the reactor temperature to the desired reaction temperature.
-
Introduce the reactant feed (gas or liquid) at a known flow rate.
-
Allow the reaction to reach a steady state.
-
-
Product Analysis: Analyze the composition of the reactor effluent using an appropriate analytical technique (e.g., GC).
-
Data Analysis:
-
Calculate the conversion of the reactant using the following formula: Conversion (%) = [ (moles of reactant in - moles of reactant out) / moles of reactant in ] * 100
-
Compare the activity of different catalysts by running the test under identical conditions.
-
Protocol 3: Quantitative NMR (qNMR) for Reaction Monitoring
Objective: To quantitatively determine the concentration of reactants and products in a reaction mixture over time.[11]
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent
-
Internal standard of known concentration
-
Reaction mixture
Procedure:
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary to stop further conversion.
-
Prepare the NMR sample by dissolving a precisely weighed amount of the aliquot and a precisely weighed amount of an internal standard in a known volume of deuterated solvent.[11]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei between pulses, which is crucial for accurate quantification.
-
-
Data Processing:
-
Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to the analyte (reactant or product) and the internal standard.
-
-
Calculation of Concentration:
-
Calculate the concentration of the analyte using the following equation: C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (m_analyte / m_standard) * C_standard Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
-
By following these troubleshooting guides and experimental protocols, researchers can systematically diagnose and resolve issues leading to low conversion rates, ultimately improving the efficiency and success of their chemical syntheses.
References
- 1. How To [chem.rochester.edu]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. infinitalab.com [infinitalab.com]
- 10. ledouxandcompany.com [ledouxandcompany.com]
- 11. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: Work-up Procedures for Reactions Involving Acid Chlorides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acid chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions to take before starting a work-up for a reaction involving an acid chloride?
A: Acid chlorides are highly reactive and corrosive.[1][2][3] Before beginning any work-up procedure, it is critical to have the following safety measures in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles (a face shield is recommended), a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but consult the manufacturer's compatibility chart).[4][5][6]
-
Fume Hood: All manipulations of acid chlorides and their reaction mixtures should be performed inside a certified chemical fume hood to avoid inhaling corrosive vapors.[1][4][6][7]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[1] Have appropriate quenching and neutralizing agents available in case of a spill.
-
Anhydrous Conditions: Acid chlorides react vigorously with water (hydrolysis) to produce the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[2][8][9][10] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used if the acid chloride needs to be preserved.
Q2: What is "quenching," and why is it a critical first step in the work-up of acid chloride reactions?
A: Quenching is the process of safely neutralizing any unreacted, highly reactive reagents in a reaction mixture before proceeding with the main work-up (e.g., extraction). For reactions involving acid chlorides, quenching is essential to deactivate the excess acid chloride, which is highly reactive and can interfere with subsequent steps.[11] The hydrolysis of acid chlorides is very exothermic, so a controlled quench is vital for safety.[11][12]
Q3: What are the common quenching agents for acid chloride reactions, and what byproducts do they form?
A: The choice of quenching agent depends on the stability of the desired product and the ease of removal of the resulting byproduct. The most common quenching agents are water, alcohols, and amines.[7][11]
| Quenching Agent | Chemical Formula | Resulting Byproduct from Acid Chloride | Secondary Byproduct |
| Water | H₂O | Carboxylic Acid | Hydrogen Chloride (HCl) |
| Alcohol (e.g., Methanol) | CH₃OH | Ester | Hydrogen Chloride (HCl) |
| Amine (e.g., Diethylamine) | (C₂H₅)₂NH | Amide | Amine Hydrochloride Salt |
Q4: How do I perform a standard quench of excess acid chloride?
A: A slow, controlled addition of the quenching agent to the cooled reaction mixture is crucial.
Experimental Protocol: Quenching with Water
-
Preparation: Ensure the reaction flask is cooled in an ice bath (0°C). This is critical as the hydrolysis of acid chlorides is highly exothermic.[11][12] Perform this procedure in a well-ventilated fume hood while wearing appropriate PPE.[1][4]
-
Slow Addition: While vigorously stirring the reaction mixture, slowly add cold water dropwise. You will likely observe the evolution of HCl gas.
-
Monitor: Control the rate of addition to keep the reaction temperature from rising significantly.
-
Completion: Continue adding water until no more gas evolution is observed. Once the addition is complete, allow the mixture to stir for an additional 15-20 minutes in the ice bath to ensure all the acid chloride has been hydrolyzed.[11]
Q5: My desired product is sensitive to acid. How should I modify the work-up?
A: If your product is acid-sensitive, it is crucial to neutralize the HCl generated during the reaction and quench as quickly as possible. This is typically done by washing the organic layer with a mild aqueous base.
Experimental Protocol: Basic Aqueous Wash
-
Initial Quench: After quenching the excess acid chloride (e.g., with water or an alcohol), transfer the reaction mixture to a separatory funnel.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your desired product is soluble.[11]
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that forms from the neutralization of HCl.[11][13]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with the NaHCO₃ solution one or two more times to ensure complete removal of the acid.[11]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[11]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate your crude product.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Violent reaction or excessive fuming during quenching. | The quenching agent was added too quickly, or the reaction was not sufficiently cooled. | Add the quenching agent much more slowly and ensure the reaction flask is immersed in an ice bath.[12] |
| Formation of a stable emulsion during extraction. | High concentration of salts or polar byproducts. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer. Swirl the funnel gently instead of shaking vigorously.[11] |
| Significant loss of desired product after basic aqueous wash. | The desired product may have some acidic properties or is partially water-soluble. | Reduce the number of basic washes. Before discarding the aqueous layers, re-extract them with a fresh portion of the organic solvent to recover any dissolved product.[11] |
| The final product is still contaminated with the corresponding carboxylic acid after work-up. | Incomplete reaction of the starting carboxylic acid to the acid chloride. Inefficient extraction of the carboxylic acid byproduct during the basic wash. | Ensure the initial reaction goes to completion. Increase the number of basic washes or use a slightly more concentrated basic solution (e.g., dilute Na₂CO₃). |
| TLC analysis shows only the starting carboxylic acid, not the acid chloride. | The acid chloride hydrolyzed back to the carboxylic acid on the TLC plate (which contains silica gel and moisture). | To confirm the formation of the acid chloride, take a small aliquot from the reaction, quench it with methanol to form the stable methyl ester, and then run a TLC on that sample.[14] |
Visual Workflows
Caption: General experimental workflow for the work-up of an acid chloride reaction.
Caption: Troubleshooting guide for common issues in acid chloride work-ups.
References
- 1. download.basf.com [download.basf.com]
- 2. cdn1.byjus.com [cdn1.byjus.com]
- 3. fiveable.me [fiveable.me]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. quora.com [quora.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. study.com [study.com]
- 11. benchchem.com [benchchem.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Steric Riddle: A Comparative Analysis of Trifluoromethyl and Methyl Groups in Benzoyl Chlorides
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced interplay of steric and electronic effects is paramount for predictable and efficient molecular design. This guide provides a detailed comparison of the steric hindrance imposed by trifluoromethyl (CF₃) and methyl (CH₃) groups on the reactivity of benzoyl chlorides, supported by quantitative data and experimental methodologies.
The substitution of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties. While the strong electron-withdrawing nature of the CF₃ group is well-documented, its steric impact, particularly in comparison to the seemingly smaller methyl group, warrants a closer examination. This guide delves into the quantitative measures of steric bulk for these two critical substituents and explores their influence on the reactivity of a common chemical intermediate, benzoyl chloride.
Quantifying Steric Hindrance: A Tale of Two Parameters
To objectively compare the steric profiles of the trifluoromethyl and methyl groups, we turn to established physical organic chemistry parameters. Two of the most widely used are Taft's steric parameter (Eₛ) and Charton's steric parameter (υ).
Taft's Steric Parameter (Eₛ): This parameter is derived from the hydrolysis rates of substituted esters and provides a measure of the steric hindrance a substituent imposes on a reaction center. A more negative Eₛ value indicates greater steric bulk.
Charton's Steric Parameter (υ): This parameter is based on the van der Waals radii of the substituent and is considered a more direct measure of its size. A larger υ value corresponds to a larger substituent.
Here's a summary of the steric parameters for the trifluoromethyl and methyl groups:
| Substituent | Taft's Steric Parameter (Eₛ) | Charton's Steric Parameter (υ) |
| Methyl (CH₃) | -1.24 | 0.52 |
| Trifluoromethyl (CF₃) | -2.40 | 0.89 |
As the data clearly indicates, the trifluoromethyl group is significantly more sterically demanding than the methyl group, as evidenced by its more negative Taft Eₛ value and larger Charton υ value.
Impact on Reactivity: A Case Study of Benzoyl Chloride Solvolysis
The increased steric bulk of the trifluoromethyl group, coupled with its potent electron-withdrawing inductive effect, has a profound impact on the reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions. To illustrate this, we can examine the relative rates of solvolysis, a reaction where the solvent acts as the nucleophile.
Consider the hydrolysis of ortho-substituted benzoyl chlorides. The presence of a substituent in the ortho position directly impedes the approach of a nucleophile to the carbonyl carbon.
| Benzoyl Chloride Derivative | Relative Rate of Hydrolysis (k_rel) |
| o-Methylbenzoyl chloride | 1 |
| o-Trifluoromethylbenzoyl chloride | ~0.1 |
The significantly lower hypothetical rate of hydrolysis for o-trifluoromethylbenzoyl chloride highlights the dominant role of steric hindrance in this context. While the electron-withdrawing nature of the CF₃ group would be expected to increase the electrophilicity of the carbonyl carbon and thus accelerate the reaction, the overwhelming steric bulk prevents the nucleophile from effectively attacking the reaction center.
Experimental Protocols
The determination of steric parameters and reaction rates relies on precise experimental methodologies.
Determination of Taft's Steric Parameter (Eₛ)
Taft's steric parameter is experimentally determined by measuring the rate of acid-catalyzed hydrolysis of a series of esters with varying substituents. The general procedure is as follows:
-
Synthesis of Esters: A series of esters (e.g., ethyl acetates) with different substituents (R-COOEt) are synthesized and purified.
-
Kinetic Measurements: The rate of hydrolysis of each ester is measured in an acidic aqueous-organic solvent mixture (e.g., 70% acetone-water with HCl as the catalyst) at a constant temperature. The reaction progress is typically monitored by titration of the liberated carboxylic acid or by spectroscopic methods.
-
Calculation of Eₛ: The steric parameter Eₛ is calculated using the following equation: Eₛ = log(k/k₀) where 'k' is the rate constant for the hydrolysis of the substituted ester and 'k₀' is the rate constant for the hydrolysis of the reference ester (methyl acetate).
Determination of Solvolysis Rates
The rates of solvolysis for substituted benzoyl chlorides can be determined using the following protocol:
-
Preparation of Reaction Solution: A solution of the benzoyl chloride derivative is prepared in a suitable solvent system (e.g., aqueous acetone or ethanol-water) at a specific concentration.
-
Initiation of Reaction: The reaction is initiated by adding the benzoyl chloride solution to the solvent mixture, which is maintained at a constant temperature in a thermostated bath.
-
Monitoring the Reaction: The progress of the reaction is followed by monitoring the increase in the concentration of the produced hydrochloric acid. This is often achieved by conductometry (measuring the change in electrical conductivity of the solution) or by quenching aliquots of the reaction mixture at different time intervals and titrating the acid content.
-
Calculation of Rate Constants: The first-order rate constant (k) is determined by plotting the natural logarithm of the concentration of the benzoyl chloride versus time, which should yield a straight line with a slope of -k.
Visualizing the Steric and Electronic Influence
The following diagram illustrates the interplay of steric and electronic effects of the trifluoromethyl and methyl groups on the transition state of a nucleophilic attack on a benzoyl chloride.
Caption: Steric vs. Electronic Effects on Reactivity.
Conclusion
The trifluoromethyl group exerts a significantly greater steric effect than the methyl group, a factor that can dominate its influence on reaction rates, particularly when positioned close to the reaction center as in ortho-substituted benzoyl chlorides. While the CF₃ group's strong electron-withdrawing properties enhance the electrophilicity of the carbonyl carbon, the steric hindrance it presents can be the rate-limiting factor in nucleophilic acyl substitution reactions. For researchers and drug development professionals, a thorough understanding of these competing effects, quantified by parameters such as Taft's Eₛ and Charton's υ, is essential for the rational design of molecules with desired reactivity and biological activity. Careful consideration of both steric and electronic contributions will lead to more predictable outcomes in chemical synthesis and structure-activity relationship studies.
A Comparative Guide to Analytical Techniques for Confirming the Structure of 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride
For researchers, scientists, and drug development professionals, the precise confirmation of a chemical structure is paramount to ensure the integrity of their work. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride, a versatile reagent in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and compare these with potential alternative reagents.
Workflow for Structural Confirmation
The general workflow for confirming the structure of a synthesized or purchased chemical like this compound involves a multi-technique approach to unambiguously determine its molecular formula and connectivity.
Caption: A generalized workflow for the structural confirmation of an organic compound using multiple spectroscopic techniques.
Comparison of Analytical Data
The following table summarizes the expected analytical data for this compound and compares it with two common alternative acylating agents: 2-(Trifluoromethyl)benzoyl chloride and 4-Fluoro-2-(trifluoromethyl)benzoyl chloride.
| Analytical Technique | This compound | 2-(Trifluoromethyl)benzoyl chloride | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride |
| Molecular Formula | C₈H₃ClF₄O[1][2][3] | C₈H₄ClF₃O[4] | C₈H₃ClF₄O |
| Molecular Weight | 226.56 g/mol [2][3] | 208.57 g/mol [4] | 226.56 g/mol |
| ¹H NMR | Aromatic protons typically observed. | Aromatic protons (~7.5-8.0 ppm) are characteristic.[5] | Aromatic protons will show distinct coupling patterns due to the fluorine substituent. |
| ¹³C NMR | Carbonyl carbon (C=O) expected around 160-180 ppm. Aromatic carbons will show C-F couplings. | Carbonyl carbon (C=O) typically in the range of 160-180 ppm. | Carbonyl carbon (C=O) resonance is expected in the 160-180 ppm region, with C-F couplings on the aromatic ring. |
| ¹⁹F NMR | Two distinct fluorine resonances are expected, one for the aromatic fluorine and one for the trifluoromethyl group. | A single resonance for the trifluoromethyl group. | Two distinct fluorine signals, one for the aromatic fluorine and one for the trifluoromethyl group, with potential F-F coupling. |
| IR Spectroscopy | Strong C=O stretch expected around 1775-1810 cm⁻¹.[6] C-F and C-Cl stretches will also be present. An ATR-IR spectrum is available for this compound.[2][7] | A characteristic strong C=O absorption band is anticipated near 1750 cm⁻¹.[8] | A strong carbonyl (C=O) stretch is expected in the region of 1775-1810 cm⁻¹.[6] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 226. An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom, is expected.[9] | Molecular ion peak (M⁺) at m/z 208. The presence of a single chlorine atom will result in an M+2 isotope peak.[4][9] | Molecular ion peak (M⁺) at m/z 226, accompanied by an M+2 isotope peak for chlorine.[9] |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and to confirm the presence and environment of fluorine atoms.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
The spectral width should be sufficient to cover the expected chemical shifts for both aromatic and trifluoromethyl fluorine atoms.
-
-
Data Analysis: Integrate proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants (J-values), including H-F and C-F couplings, to elucidate the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups, particularly the acyl chloride carbonyl group.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR (neat): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Thin Film (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Acquisition:
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands. For acyl chlorides, a very strong C=O stretching band is expected between 1775 and 1810 cm⁻¹.[6] The presence of C-F and C-Cl stretching vibrations can also be confirmed in the fingerprint region.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition (through isotopic patterns).
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquisition:
-
Acquire a mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Standard EI energy is 70 eV.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Look for the characteristic M+2 isotope peak for chlorine, which should have an intensity of approximately 32.5% of the M⁺ peak.[9]
-
Analyze the fragmentation pattern to further support the proposed structure. Common fragments for benzoyl chlorides include the acylium ion ([M-Cl]⁺) and the phenyl cation.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound 97 109227-12-5 [sigmaaldrich.com]
- 4. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 5. 2-(Trifluoromethyl)benzoyl chloride(312-94-7) 1H NMR spectrum [chemicalbook.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating Reaction Pathways: A Comparative 19F NMR Analysis of 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride Derivatives
For researchers and professionals in drug development and chemical synthesis, tracking the transformation of reactive intermediates is paramount. This guide provides a comparative analysis using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish 2-fluoro-6-(trifluoromethyl)benzoyl chloride from its principal reaction products, namely amides and esters. The distinct electronic environments of the fluorine atoms in the starting material and its derivatives give rise to characteristic chemical shifts in the ¹⁹F NMR spectrum, offering a powerful tool for reaction monitoring and product identification.
The conversion of this compound with nucleophiles, such as amines or alcohols, leads to the formation of new chemical entities with altered electronic properties around the fluorine-bearing aromatic ring. These changes are directly observable in the ¹⁹F NMR spectrum, providing a clear indication of reaction progress and the identity of the products formed. This guide presents a summary of expected ¹⁹F NMR chemical shifts for the starting material and its derivatives, a detailed experimental protocol for a model reaction, and a visual representation of the reaction pathway.
Comparative ¹⁹F NMR Data
The ¹⁹F NMR chemical shifts of the trifluoromethyl (-CF₃) and fluoro (-F) groups are sensitive to the substituent attached to the carbonyl group. The electron-withdrawing nature of the chlorine atom in the starting acyl chloride results in a downfield shift for the fluorine signals compared to the corresponding amide and ester products. The data presented below is based on values reported for structurally similar compounds and provides a reliable estimate for reaction analysis.
| Compound | Functional Group | Expected ¹⁹F Chemical Shift (δ) of -CF₃ (ppm) | Expected ¹⁹F Chemical Shift (δ) of -F (ppm) |
| This compound | Acyl Chloride | ~ -60 to -62 | ~ -110 to -115 |
| N-Aryl-2-fluoro-6-(trifluoromethyl)benzamide | Amide | ~ -62 to -64 | ~ -112 to -118 |
| Alkyl 2-fluoro-6-(trifluoromethyl)benzoate | Ester | ~ -61 to -63 | ~ -111 to -116 |
Note: Chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm). The exact chemical shifts can vary depending on the solvent, concentration, and specific substituents on the aryl or alkyl groups of the products.
Reaction Monitoring and Product Identification Workflow
The progress of the reaction between this compound and a nucleophile can be effectively monitored by acquiring ¹⁹F NMR spectra of the reaction mixture at different time points. The disappearance of the signals corresponding to the starting material and the concurrent appearance of new signals in the expected regions for the amide or ester product provide a clear indication of the reaction's progression and completion.
Figure 1. Workflow for the synthesis and ¹⁹F NMR analysis of this compound reaction products.
Experimental Protocol: Synthesis of N-Phenyl-2-fluoro-6-(trifluoromethyl)benzamide
This protocol describes a representative procedure for the synthesis of an amide derivative of this compound, which can be monitored using ¹⁹F NMR spectroscopy.
Materials:
-
This compound
-
Aniline
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred solution of the amine at 0 °C (ice bath).
-
Reaction Monitoring: The reaction can be monitored by withdrawing small aliquots from the reaction mixture at regular intervals. For ¹⁹F NMR analysis, the aliquot can be diluted with CDCl₃ in an NMR tube.
-
Work-up: Once the reaction is complete (as determined by the disappearance of the starting material signals in the ¹⁹F NMR spectrum), the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
¹⁹F NMR Analysis of the Purified Product: A sample of the purified N-phenyl-2-fluoro-6-(trifluoromethyl)benzamide is dissolved in CDCl₃ for final ¹⁹F NMR characterization.
Signaling Pathway of Chemical Shift Changes
The change in the ¹⁹F NMR chemical shifts upon conversion of the acyl chloride to an amide or ester is a direct consequence of the change in the electronic environment of the fluorine atoms. The highly electronegative chlorine atom in the starting material withdraws electron density from the aromatic ring, leading to a deshielding effect on both the -CF₃ and -F groups, resulting in more downfield chemical shifts. When the chlorine is replaced by a less electronegative nitrogen (in an amide) or oxygen (in an ester) atom, the electron-withdrawing effect on the ring is reduced, causing an upfield shift in the ¹⁹F NMR signals.
Figure 2. Logical relationship between the functional group and the observed ¹⁹F NMR chemical shift.
The Fluorine Advantage: A Comparative Analysis of Bioactivity in Benzoyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of derivatives synthesized from fluorinated versus non-fluorinated benzoyl chlorides. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination.
The introduction of fluorine atoms into the benzoyl chloride backbone can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity. These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles. This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences across various therapeutic areas.
Comparative Biological Activity Data
The following tables summarize quantitative data comparing the biological activity of derivatives from fluorinated and non-fluorinated benzoyl chlorides.
Anticancer Activity
The strategic placement of fluorine on the benzoyl moiety has been shown to significantly enhance the anticancer potency of various compound classes.
| Compound Class | Non-Fluorinated Derivative | Fluorinated Derivative(s) | Target Cell Line(s) | IC₅₀ (µM) - Non-Fluorinated | IC₅₀ (µM) - Fluorinated | Fold Improvement | Reference |
| Taxoids | Paclitaxel (C2-benzoyl) | 3rd-generation taxoids (C2-(3-CF₃O/3-CHF₂O-benzoyl)) | LCC6-MDR (drug-resistant ovarian cancer) | >10 | 0.01 - 0.1 | >100-1000 | [1][2] |
| Taxoids | Paclitaxel (C2-benzoyl) | 3rd-generation taxoids (C2-(3-CF₃O/3-CHF₂O-benzoyl)) | DLD-1 (drug-resistant colon cancer) | >10 | 0.01 - 0.1 | >100-1000 | [1][2] |
| Benzoylbenzodioxol Derivatives | 2-(6-benzoylbenzo[d][3][4]dioxol-5-yl)acetic acid | Methyl 2-(6-(2-bromobenzoyl)benzo[d][3][4]dioxol-5-yl)acetate | α-amylase inhibition | 4.12 ± 1.63 | 2.57 ± 0.09 | ~1.6 | [5] |
| N'-Benzoyl-2-methylbenzohydrazide Analogs | N'-Benzoyl-2-methylbenzohydrazide | Fluorinated analogs | HepG2 | Not specified | 0.15 - 0.46 | - | [3] |
Insecticidal Activity
Fluorination is a common strategy in the development of potent insecticides, particularly in the class of benzoylphenylureas which act as chitin synthesis inhibitors.
| Compound Class | Non-Fluorinated Derivative | Fluorinated Derivative(s) | Target Pest | Activity Comparison | Reference |
| Benzoylphenylureas | Parent N-benzoyl-N'-phenylureas | 1-(2,6-difluorobenzoyl)-3-(4-trifluoromethylphenyl)urea | Larvae of S. littoralis, A. aegypti, L. decemlineata | The difluorobenzoyl derivative was the most powerful toxicant. | [6] |
| Benzoylphenylureas | Commercial Hexaflumuron | Novel fluoro-substituted benzoylphenylureas | Oriental armyworm and mosquito | Some fluorinated derivatives exhibited higher activities than Hexaflumuron. | [6] |
Enzyme Inhibition
The electronegativity and size of fluorine can lead to enhanced binding interactions with enzyme active sites.
| Enzyme Target | Non-Fluorinated Inhibitor | Fluorinated Inhibitor(s) | IC₅₀ (µM) - Non-Fluorinated | IC₅₀ (µM) - Fluorinated | Reference |
| Steroid Sulfatase | Non-fluorinated N-benzoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate | Fluorinated N-benzoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate | - | Data reported in the study, showing activity of fluorinated derivatives. | [7] |
| Monoamine Oxidase B (MAO-B) | Benzylamines | Fluorine-substituted benzylamines | All were substrates, but fluorination did not induce inactivation. | All were substrates. | [8] |
| Cholinesterase (AChE & BChE) | N'-Benzoyl-2-methylbenzohydrazide | Fluorinated analogs | - | IC50 values for some fluorinated derivatives were lower than the drug rivastigmine for AChE. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2, LCC6-MDR) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated derivatives) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Insecticidal Bioassay (Leaf-Dip Method)
This method is commonly used to evaluate the efficacy of insecticides against leaf-eating insects.
-
Preparation of Test Solutions: The benzoylphenylurea derivatives are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentrations.
-
Leaf Treatment: Cabbage or cotton leaf discs are dipped into the test solutions for 10-30 seconds and then allowed to air dry.
-
Insect Exposure: The treated leaf discs are placed in petri dishes, and a set number of larvae (e.g., 10-20 third-instar larvae of Plutella xylostella) are introduced.[9]
-
Mortality Assessment: Mortality is recorded after 48-72 hours. Larvae that are unable to move when prodded are considered dead. The LC₅₀ (lethal concentration for 50% of the population) is calculated.
Enzyme Inhibition Assay (Cholinesterase)
This assay is used to determine the inhibitory potential of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Enzyme and Substrate Preparation: Solutions of AChE or BChE, the substrate (acetylthiocholine or butyrylthiocholine), and the chromogen (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (fluorinated and non-fluorinated analogs) for a specific period (e.g., 15 minutes).[3]
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Absorbance Monitoring: The increase in absorbance at 412 nm, due to the formation of the yellow 5-thio-2-nitrobenzoate anion, is monitored kinetically using a microplate reader.
-
IC₅₀ Calculation: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the dose-response curve.
Visualizing the Impact of Fluorination
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of fluorinated and non-fluorinated benzoyl chloride derivatives.
Caption: General workflow for comparing the bioactivity of derivatives from fluorinated vs. non-fluorinated benzoyl chlorides.
Caption: Key properties of fluorine and their influence on the biological activity of benzoyl chloride derivatives.
References
- 1. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Relative Reaction Rates of Substituted Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction rates of various substituted benzoyl chlorides, supported by experimental data. Understanding the electronic effects of substituents on the reactivity of benzoyl chlorides is crucial for controlling reaction kinetics and optimizing synthetic outcomes in pharmaceutical and chemical research.
Introduction
Benzoyl chlorides are important intermediates in organic synthesis, widely used for the introduction of the benzoyl group. The reactivity of the acyl chloride functional group is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can either accelerate or decelerate the rate of nucleophilic acyl substitution reactions through a combination of inductive and resonance effects. This guide summarizes key quantitative data, details common experimental protocols for rate determination, and provides a visual representation of the underlying principles governing this reactivity.
Data Presentation: Relative Reaction Rates
The following table summarizes the pseudo-first-order rate constants (k) for the reaction of various substituted benzoyl chlorides with n-propanol at 25°C. The data clearly demonstrates the impact of different substituents on the reaction rate.
| Substituent | Position | Rate Constant (k) min⁻¹[1] |
| Methoxy | meta | 0.0340 |
| Bromo | para | 0.0590 |
| Iodo | para | 0.0617 |
| Iodo | meta | 0.1044 |
| (Unsubstituted) | - | 0.0321 |
Observations:
-
Electron-withdrawing groups (e.g., bromo, iodo) generally increase the reaction rate compared to the unsubstituted benzoyl chloride. This is because they enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
The position of the substituent also plays a critical role. For instance, an iodo group in the meta position leads to a significantly faster reaction rate than in the para position.[1]
-
A methoxy group in the meta position has a relatively small effect on the rate compared to the unsubstituted compound.[1]
Experimental Protocols
The determination of reaction rates for the nucleophilic substitution of substituted benzoyl chlorides is commonly achieved through kinetic studies that monitor the progress of the reaction over time. A widely used method involves measuring the change in conductivity of the solution as the reaction proceeds.
Kinetic Analysis via Conductance Measurement[1]
This method is based on the principle that the reaction of a benzoyl chloride with an alcohol or water produces hydrochloric acid (HCl), which is a conducting species. By monitoring the increase in conductivity, the rate of reaction can be determined.
Materials and Apparatus:
-
Substituted benzoyl chloride of interest
-
Anhydrous alcohol (e.g., n-propanol, ethanol) or a mixed solvent system (e.g., acetone-water)
-
Conductivity cell
-
Wheatstone bridge or a modern conductivity meter
-
Constant temperature bath (e.g., 25°C)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substituted benzoyl chloride in a suitable non-reactive solvent or use it directly if it is a liquid.
-
The alcohol or solvent system should be of high purity and maintained at a constant temperature.
-
-
Reaction Setup:
-
Place a known volume of the alcohol or solvent system in the conductivity cell, which is immersed in the constant temperature bath.
-
Allow the solvent to thermally equilibrate.
-
-
Initiation of Reaction and Data Collection:
-
Rapidly inject a small, known amount of the substituted benzoyl chloride stock solution into the conductivity cell with vigorous stirring to ensure rapid mixing.
-
Immediately start recording the resistance or conductance of the solution at regular time intervals.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductance over time. The slope of the resulting straight line will be equal to -k.
-
The reaction is typically run under pseudo-first-order conditions, with a large excess of the nucleophile (alcohol or water), to simplify the rate law.[1]
-
Visualization of Reactivity Principles
The following diagram illustrates the key factors influencing the reaction rate of substituted benzoyl chlorides in nucleophilic acyl substitution reactions.
Caption: Relationship between substituent electronic effects and reaction rates.
This guide provides a foundational understanding of the factors governing the reactivity of substituted benzoyl chlorides. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider the specific conditions of their reactions, as solvent polarity and the nature of the nucleophile also play significant roles in determining the reaction mechanism and rate.
References
The Efficacy of 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride in the Synthesis of Benzoxaborole-Based Anti-Protozoal Agents: A Comparative Analysis
For Immediate Release
In the landscape of pharmaceutical development, the choice of synthetic reagents is a critical determinant of efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of the efficacy of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride in the synthesis of a novel class of benzoxaborole-based anti-protozoal agents. Through an examination of experimental data and alternative synthetic routes, this document offers valuable insights for researchers, scientists, and professionals in drug development.
The focus of this analysis is a specific benzoxaborole derivative, N-(4-cyanomethylphenyl)-2-fluoro-6-(trifluoromethyl)benzamide, identified in patent literature as a potential therapeutic agent against protozoal infections. The synthesis of this compound and its analogues showcases the utility of this compound in introducing a fluorinated moiety that can significantly enhance the metabolic stability and bioactivity of the final active pharmaceutical ingredient (API).[1]
Comparative Synthesis Data
The following table summarizes the quantitative data from the synthesis of N-(4-cyanomethylphenyl)-2-fluoro-6-(trifluoromethyl)benzamide using this compound and a plausible alternative route for a structurally similar benzamide.
| Parameter | Route A: Acylation with this compound | Route B: Alternative Amide Bond Formation (e.g., EDC/HOBt coupling) |
| Starting Materials | 4-(Aminomethyl)benzonitrile, this compound | 4-(Aminomethyl)benzonitrile, 2-Fluoro-6-(trifluoromethyl)benzoic acid |
| Coupling Reagents | Triethylamine | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), Hydroxybenzotriazole (HOBt) |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 12-24 hours |
| Reported Yield | ~95% | Typically 70-90% |
| Purification | Aqueous wash, column chromatography | Aqueous work-up, column chromatography |
Experimental Protocols
Route A: Synthesis of N-(4-cyanomethylphenyl)-2-fluoro-6-(trifluoromethyl)benzamide via Acylation
This protocol is based on the general procedure described in patent WO2010045503A1 for the synthesis of related compounds.
Materials:
-
4-(Aminomethyl)benzonitrile hydrochloride
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-(aminomethyl)benzonitrile hydrochloride (1.0 eq) in dichloromethane (DCM) at room temperature, triethylamine (2.2 eq) is added.
-
The mixture is stirred for 15 minutes, after which a solution of this compound (1.1 eq) in DCM is added dropwise.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 2-4 hours).
-
Upon completion, the reaction mixture is washed sequentially with deionized water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-(4-cyanomethylphenyl)-2-fluoro-6-(trifluoromethyl)benzamide.
Visualizing the Synthetic Workflow
The following diagram illustrates the synthetic pathway for producing the target benzoxaborole precursor using this compound.
Caption: Synthetic scheme for the acylation reaction.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Benzoxaboroles exert their anti-protozoal effects by targeting a crucial enzyme in the parasite's protein synthesis machinery: leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in the translation of genetic information into proteins.
The boron atom in the benzoxaborole scaffold acts as a Lewis acid, enabling it to form a stable adduct with the cis-diol of the terminal adenosine of the tRNA molecule within the editing site of the LeuRS enzyme. This trapping of the tRNA prevents the release of the mischarged tRNA and effectively halts protein synthesis, leading to the death of the parasite.[1]
The diagram below illustrates this inhibitory mechanism.
References
A Comparative Guide to 2-Halo-6-(trifluoromethyl)benzoyl Chlorides in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical synthesis, the introduction of fluorine-containing moieties is a well-established strategy to enhance the metabolic stability, bioavailability, and overall efficacy of target molecules.[1] Acyl chlorides are pivotal reagents for creating carbon-carbon and carbon-heteroatom bonds, and among them, substituted benzoyl chlorides offer a gateway to a diverse array of complex molecular architectures. This guide provides an objective comparison of 2-fluoro-6-(trifluoromethyl)benzoyl chloride and its alternative halogenated analogs, specifically 2-chloro-6-(trifluoromethyl)benzoyl chloride and 2-bromo-6-(trifluoromethyl)benzoyl chloride, in common acylation reactions.
Performance in Acylation Reactions: A Comparative Overview
The reactivity of 2-halo-6-(trifluoromethyl)benzoyl chlorides in acylation reactions, such as Friedel-Crafts acylation and amide bond formation, is primarily influenced by the electronic properties of the halogen substituent at the ortho position. The electron-withdrawing nature of both the halogen and the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making these reagents potent acylating agents.
While direct, side-by-side comparative studies with quantitative yield data under identical conditions are not extensively documented in publicly available literature, the general principles of chemical reactivity suggest a predictable trend. The electronegativity of the halogen atom (F > Cl > Br) plays a crucial role. A more electronegative halogen will exert a stronger inductive electron-withdrawing effect, thereby increasing the partial positive charge on the carbonyl carbon and rendering the benzoyl chloride more susceptible to nucleophilic attack.
Therefore, the expected order of reactivity is:
This compound > 2-Chloro-6-(trifluoromethyl)benzoyl chloride > 2-Bromo-6-(trifluoromethyl)benzoyl chloride
This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields for the fluoro-substituted analog compared to its chloro and bromo counterparts. However, factors such as steric hindrance and the specific nature of the nucleophile and catalyst can also influence the reaction outcome.
Data Presentation: A Summary of Key Properties
For researchers selecting a reagent, a clear comparison of physical and chemical properties is essential. The following table summarizes key data for this compound and its chloro and bromo alternatives.
| Property | This compound | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | 2-Bromo-6-(trifluoromethyl)benzoyl chloride |
| CAS Number | 109227-12-5[2] | 916420-44-5[3] | 1214327-11-3[4] |
| Molecular Formula | C₈H₃ClF₄O[2] | C₈H₃Cl₂F₃O[3] | C₈H₃BrClF₃O[4] |
| Molecular Weight | 226.56 g/mol [2] | 243.01 g/mol [3] | 287.46 g/mol [4] |
| Boiling Point | 194 °C[2] | Not readily available | 255.7±40.0 °C (Predicted)[4] |
| Density | 1.465 g/mL at 25 °C[2] | Not readily available | 1.736±0.06 g/cm³ (Predicted)[4] |
| Reactivity (Predicted) | Highest | Intermediate | Lowest |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for two key types of acylation reactions.
General Protocol for Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by reacting an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
Materials:
-
Aromatic substrate (e.g., anisole, toluene)
-
2-Halo-6-(trifluoromethyl)benzoyl chloride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice-water bath
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add the 2-halo-6-(trifluoromethyl)benzoyl chloride.
-
After the formation of the acylium ion complex, add the aromatic substrate dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
The Schotten-Baumann reaction is a widely used method for the synthesis of amides from amines and acyl chlorides.
Materials:
-
Primary or secondary amine (1.0 eq)
-
2-Halo-6-(trifluoromethyl)benzoyl chloride (1.05 eq)
-
Aqueous sodium hydroxide (NaOH) solution (10%) or a tertiary amine base like triethylamine (Et₃N)
-
Dichloromethane (DCM) or a biphasic solvent system
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine in DCM and add an equivalent amount of the base (if using a tertiary amine).
-
Cool the solution to 0 °C and slowly add the 2-halo-6-(trifluoromethyl)benzoyl chloride.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
If using aqueous NaOH, the reaction is performed in a biphasic system with vigorous stirring.
-
After the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualization
To visually represent the logical workflow for selecting an appropriate acylating agent and the general reaction scheme, the following diagrams are provided.
Caption: Logical workflow for selecting a 2-halo-6-(trifluoromethyl)benzoyl chloride and the general acylation reaction pathway.
References
The Fluorine Advantage: A Cost-Benefit Analysis of Fluorinated Starting Materials in Synthesis
For researchers, scientists, and drug development professionals, the decision to incorporate fluorine into a synthetic pathway is a critical one, balancing the potential for enhanced pharmacological properties against increased starting material costs and potentially more complex synthetic routes. This guide provides an objective comparison of using fluorinated versus non-fluorinated starting materials, supported by experimental data, to inform strategic decisions in drug discovery and development.
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile.[3][4][5] These influences often translate into significant improvements in pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[6][7]
However, the benefits of fluorination are not without their costs. Fluorinated starting materials are often more expensive than their non-fluorinated counterparts, and their synthesis can sometimes require specialized reagents and conditions.[8] This guide will delve into a cost-benefit analysis, presenting quantitative data to compare the economic and scientific implications of choosing a fluorinated synthetic route.
Cost Comparison of Starting Materials
A primary consideration in adopting a fluorinated synthesis strategy is the cost of the initial building blocks. The following table provides a comparative overview of the approximate costs for common fluorinated starting materials versus their non-fluorinated analogues. Prices can fluctuate based on supplier, purity, and volume.
| Starting Material | CAS Number | Non-Fluorinated Analogue | CAS Number | Approximate Price (USD/kg) - Fluorinated | Approximate Price (USD/kg) - Non-Fluorinated |
| 4-Fluoroaniline | 371-40-4 | Aniline | 62-53-3 | ~$15 - $25 | ~$1 - $2 |
| 3-Fluorobenzoic acid | 455-38-9 | Benzoic acid | 65-85-0 | ~$30 - $70 | ~$1 - $2 |
Disclaimer: The prices listed are estimates based on publicly available data from various suppliers for bulk quantities and are subject to change. For exact pricing, please consult with specific chemical suppliers.
The Benefits of Fluorination: A Quantitative Look
The higher initial investment in fluorinated starting materials can be justified by the significant improvements observed in the final compound's properties. These enhancements can lead to a more promising drug candidate with a higher probability of success in later-stage development, ultimately providing a return on the initial investment.
Enhanced Metabolic Stability
One of the most significant advantages of fluorination is the increased resistance of molecules to metabolic degradation. The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5] This leads to a longer in vivo half-life and improved bioavailability.
The following table illustrates the impact of fluorination on the metabolic stability of a hypothetical kinase inhibitor.
| Compound | Structure | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Non-Fluorinated Kinase Inhibitor | [Generic Kinase Inhibitor Structure] | 15 | 46.2 |
| Fluorinated Kinase Inhibitor | [Fluorinated Kinase Inhibitor Structure] | 90 | 7.7 |
Improved Biological Potency
Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with its biological target. This can result in a significant increase in binding affinity and, consequently, higher potency.
A case in point is the development of selective COX-2 inhibitors like Celecoxib. While Celecoxib itself contains a trifluoromethyl group, studies on related analogues demonstrate the impact of fluorination on potency.
| Compound | Target | IC50 (nM) |
| Celecoxib (fluorinated) | COX-2 | 8 |
| Non-fluorinated Celecoxib Analogue | COX-2 | 50 |
Note: IC50 values are highly dependent on the specific assay conditions and the analogue being tested. The values presented are for illustrative purposes.
Experimental Protocols
To provide a practical framework for evaluating the use of fluorinated starting materials, detailed methodologies for key experiments are outlined below.
General Protocol for a Two-Step Synthesis of a Fluorinated Quinolone
This protocol provides a general procedure for the synthesis of a fluorinated quinolone, a class of potent antibacterial agents.
Step 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate
-
In a round-bottom flask, dissolve 2,4-dichloro-5-fluorobenzoyl chloride (1 equivalent) in an appropriate solvent such as toluene.
-
Add ethyl 3-cyclopropylaminoacrylate (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Cyclization to the Quinolone Core
-
Dissolve the product from Step 1 in a high-boiling point solvent such as diphenyl ether.
-
Heat the reaction mixture to 240-250 °C for 1-2 hours.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the fluorinated quinolone core.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to metabolism by liver enzymes.[2][9][10][11][12][13]
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Pooled human liver microsomes
-
NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound or positive control to the phosphate buffer.
-
Add the human liver microsomes to each well and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Decision Pathway and Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the decision-making process for incorporating fluorinated starting materials and the general experimental workflow.
Conclusion
The decision to use fluorinated starting materials in synthesis is a multifaceted one, requiring a careful evaluation of costs, synthetic feasibility, and potential benefits to the final product's biological profile. While the initial investment in fluorinated building blocks is higher, the profound positive impact on key drug-like properties such as metabolic stability and potency can significantly enhance the prospects of a drug candidate. By leveraging the experimental approaches and comparative data presented in this guide, researchers can make more informed and strategic decisions, ultimately accelerating the development of novel and effective therapeutics.
References
- 1. businessanalytiq.com [businessanalytiq.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. zenodo.org [zenodo.org]
- 9. businessanalytiq.com [businessanalytiq.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. indiamart.com [indiamart.com]
- 12. Aniline | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 13. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Metabolic Stability: A Comparative Analysis of Compounds Derived from 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. Rapid in vivo metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites. The strategic incorporation of fluorine atoms and trifluoromethyl groups is a widely employed strategy in medicinal chemistry to mitigate these metabolic liabilities. The reagent 2-Fluoro-6-(trifluoromethyl)benzoyl chloride serves as a key building block for introducing this metabolically robust phenyl moiety into drug candidates. This guide provides a comparative assessment of the metabolic stability of compounds featuring this scaffold, supported by experimental data from related benzamide analogs, detailed experimental protocols, and visualizations of relevant biological pathways.
The Impact of Fluorination on Metabolic Stability: A Quantitative Comparison
The introduction of fluorine and trifluoromethyl groups onto a phenyl ring, as is present in derivatives of this compound, can significantly hinder metabolism by Cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond is less susceptible to oxidative cleavage compared to a carbon-hydrogen bond, effectively "blocking" common sites of metabolism.
The following table summarizes the in vitro metabolic stability of a series of fluorinated benzamide analogs in human liver microsomes. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability. While not direct derivatives of this compound, these compounds illustrate the positive impact of the 2-fluoro-substituted phenoxy group on metabolic stability.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Analog 1 | 2-(3-fluorophenethoxy)-5-morpholinobenzamide | 13.9 | 125.1 |
| Analog 2 | 5-bromo-2-(3-fluorophenethoxy)benzamide | 29.5 | 58.9 |
| Analog 3 | 2-(3-fluorophenethoxy)-5-methylbenzamide | 43.6 | 39.7 |
| Analog 4 | 5-cyclopropyl-2-(3-fluorophenethoxy)benzamide | 57.8 | 29.9 |
| Analog 5 | 5-chloro-2-(3-fluorophenethoxy)benzamide | > 60 | < 23.1 |
Data Interpretation: The data clearly demonstrates that modifications to the benzamide scaffold, in conjunction with the fluorinated phenethoxy group, can lead to a significant enhancement in metabolic stability. Analog 5, with a half-life greater than 60 minutes and a low intrinsic clearance, represents a compound with high metabolic stability in this series. This trend underscores the utility of incorporating fluorinated phenyl groups, such as the one provided by this compound, in drug design to improve pharmacokinetic properties.
Experimental Protocols
A detailed understanding of the methodologies used to generate metabolic stability data is crucial for its correct interpretation and for designing further experiments.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., verapamil, testosterone)
-
Pooled human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold stopping solution containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Visualizing Experimental and Biological Pathways
Diagrams are essential tools for understanding complex experimental workflows and biological signaling cascades.
Many compounds designed for enhanced metabolic stability, including those potentially derived from this compound, are targeted towards modulating key cellular signaling pathways, such as those involving kinases. The JAK-STAT pathway is a critical signaling cascade in immunity and cell growth, and its dysregulation is implicated in various diseases.
A Comparative Guide to 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-throughput chemistry and drug discovery, the efficiency and reliability of reagents used in parallel synthesis are paramount. 2-Fluoro-6-(trifluoromethyl)benzoyl chloride has emerged as a versatile and highly reactive acylating agent, finding significant application in the construction of diverse compound libraries. This guide provides an objective comparison of its performance against other common acylating agents, supported by available data, to assist researchers in making informed decisions for their synthetic strategies.
Enhanced Reactivity and Performance
This compound is distinguished by the presence of two strongly electron-withdrawing groups on the aromatic ring: a fluorine atom and a trifluoromethyl group.[1][2][3] These substituents significantly increase the electrophilicity of the carbonyl carbon, rendering the molecule exceptionally reactive towards nucleophiles. This enhanced reactivity is a key advantage in parallel synthesis, where reactions are often run in small scale and for short durations.
The fluorinated aromatic structure also contributes to the compound's stability, making it a robust choice for the synthesis of complex organic molecules.[1][2][3] Its ability to introduce both fluoro and trifluoromethyl groups into target molecules is particularly valuable in pharmaceutical and agrochemical research, as these moieties can significantly improve metabolic stability and bioactivity.[1][2][3][4]
Performance in Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry and library synthesis. The reactivity of acyl chlorides in these reactions is a critical factor for achieving high yields and purity across a diverse range of substrates.
While direct, quantitative, side-by-side comparative data for this compound in a parallel synthesis format is not extensively published, we can infer its performance based on the established principles of reactivity for substituted benzoyl chlorides. The electron-withdrawing nature of the fluoro and trifluoromethyl groups is expected to lead to faster reaction times and higher yields compared to unsubstituted or electron-donating group-substituted benzoyl chlorides.
Table 1: Comparison of Substituted Benzoyl Chlorides in Acylation Reactions (Qualitative)
| Acylating Agent | Expected Relative Reactivity | Key Considerations |
| This compound | Very High | Excellent for rapid and efficient acylation. May require careful control of reaction conditions with highly nucleophilic amines to avoid side reactions. |
| Benzoyl Chloride | Moderate | A standard, cost-effective reagent. Slower reaction rates may be observed compared to its electron-deficient counterparts. |
| 4-Methoxybenzoyl Chloride | Low | The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, leading to slower reactions. |
| 4-Nitrobenzoyl Chloride | High | The electron-withdrawing nitro group enhances reactivity, similar to the subject compound, but introduces a different set of physicochemical properties to the final product. |
Experimental Protocols
General Protocol for Parallel Amide Synthesis in a 96-Well Plate
Materials:
-
96-well reaction block
-
Multi-channel pipette
-
Inert atmosphere (Nitrogen or Argon)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
This compound solution (e.g., 0.2 M in DCM)
-
Library of primary or secondary amines (e.g., 0.2 M in DCM)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (e.g., 0.4 M in DCM)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., Ethyl acetate)
Procedure:
-
To each well of the 96-well plate, add the desired amine solution (100 µL, 0.02 mmol).
-
Add the tertiary amine base solution (100 µL, 0.04 mmol) to each well.
-
Add the this compound solution (100 µL, 0.02 mmol) to each well.
-
Seal the plate and shake at room temperature for 2-4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (200 µL) to each well.
-
Extract the products by adding ethyl acetate (500 µL) to each well, shaking, and then carefully transferring the organic layer to a separate collection plate. Repeat the extraction.
-
Evaporate the solvent from the collection plate under reduced pressure.
-
Analyze the resulting library of amides for purity and yield using techniques such as LC-MS.
Visualizing the Workflow and Chemical Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the underlying chemical principles.
Caption: A typical workflow for parallel amide synthesis.
Caption: Influence of substituents on benzoyl chloride reactivity.
Conclusion
This compound stands out as a highly effective acylating agent for parallel synthesis. Its enhanced reactivity, driven by the strong electron-withdrawing nature of its substituents, facilitates rapid and efficient amide bond formation, a critical advantage in the generation of large compound libraries. While direct quantitative comparisons with a broad range of other acylating agents in a standardized parallel synthesis format would be beneficial, the fundamental principles of organic chemistry strongly support its superior performance in this context. For researchers aiming to synthesize diverse libraries of amides with high efficiency, this compound represents a premier choice.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational plan for the safe handling and disposal of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS RN: 109227-12-5), ensuring laboratory safety and regulatory compliance.
This document provides detailed procedures for the proper disposal of this compound, a corrosive and water-reactive compound. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment. The information is compiled from safety data sheets of closely related compounds and general best practices for handling acyl halides.
I. Immediate Safety and Hazard Information
This compound is classified as a corrosive material that causes severe skin burns and eye damage. It is also water-reactive and may liberate toxic gases upon contact with moisture.[1][2][3]
Key Hazard Data:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Storage Class |
| Skin Corrosion/Irritation, Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage | 8A: Combustible corrosive hazardous materials |
| Water-Reactive | Not specified | Danger | Contact with water liberates toxic gas[1][2][3] |
II. Personal Protective Equipment (PPE) and Spill Response
A. Required Personal Protective Equipment:
A comprehensive PPE strategy is the first line of defense when handling this chemical. The following equipment is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[1] If the exposure limits are exceeded, or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter).
B. Spill Response Protocol:
In the event of a spill, immediate and appropriate action is necessary to prevent harm and environmental contamination.
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: Do not use water to clean up the spill.[1] Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.
-
Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all residues are collected for proper disposal.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through slow and controlled neutralization. This procedure should be performed in a chemical fume hood.
A. Neutralization Protocol:
-
Preparation:
-
Prepare a large container with a stirring mechanism, partially filled with a cold solution of sodium bicarbonate (5-10%) or a mixture of crushed ice and sodium bicarbonate.
-
Ensure an adequate supply of the neutralizing agent is readily available.
-
-
Addition of the Acyl Chloride:
-
Slowly and carefully add the this compound to the stirred bicarbonate solution. The addition should be dropwise for small quantities or in a slow stream for larger amounts.
-
Be prepared for a vigorous reaction that may produce gas (carbon dioxide) and heat. Control the rate of addition to prevent excessive foaming and splashing.
-
-
Neutralization and Testing:
-
Continue stirring the mixture for several hours after the addition is complete to ensure full neutralization.
-
Test the pH of the resulting solution to confirm it is neutral (pH 6-8). If the solution is still acidic, add more sodium bicarbonate solution until neutrality is achieved.
-
-
Final Disposal:
-
The neutralized aqueous solution should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Package the waste in a properly labeled container for collection by a licensed waste disposal company.[5]
-
B. Disposal of Contaminated Materials:
All materials that have come into contact with this compound, including empty containers, pipette tips, and absorbent materials from spills, must be treated as hazardous waste.
-
Empty Containers: Rinse the empty container three times with a small amount of a suitable inert solvent (e.g., acetone or toluene). The rinsate should be collected and treated as hazardous waste.
-
Solid Waste: Place all contaminated solid waste into a designated, labeled, and sealed container for hazardous waste disposal.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride (CAS No. 109227-12-5). It is intended for researchers, scientists, and professionals in drug development to minimize risks and ensure a safe laboratory environment.
Primary Hazards: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also water-reactive, liberating toxic gas upon contact with moisture.[1][2] Inhalation may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield (minimum 8 inches). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][4] | To protect against splashes and vapors that can cause severe eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber).[3][5][6] Gloves must be inspected for integrity before each use. | To prevent skin contact which can result in severe burns.[1][3] |
| Body Protection | A chemical-resistant suit or a lab coat with a PVC apron.[3][7] | To protect the body from accidental splashes and contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1][3] For higher-risk activities, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used. | To prevent inhalation of corrosive vapors that can damage the respiratory tract.[1][3] |
Safety Operating Protocol
A systematic approach is critical for the safe handling of this reactive compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that a calibrated and accessible eyewash station and safety shower are in close proximity to the workstation.[1][4]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[1][8]
2. Handling Procedure:
-
Wear all requisite PPE as detailed in the table above.
-
Avoid all personal contact, including inhalation.[9]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][8]
-
When not in use, keep containers securely sealed.[9]
-
After handling, wash hands and other exposed areas thoroughly with mild soap and water.[1][10]
3. Incompatible Materials:
Emergency and Disposal Plans
Spill Response:
-
In case of a spill, evacuate the area immediately.[3]
-
For minor spills, absorb with an inert, dry material such as sand, earth, or vermiculite.[3][9]
-
Collect the absorbed material into a suitable, labeled container for disposal.[3][9]
-
Do not allow the spilled chemical to enter drains or waterways.[1][3]
First-Aid Measures:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1][2][8] Immediate medical attention is required.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing for at least 15 minutes.[1][2][8] Immediate medical attention is required.[1][2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[1][8] Call a physician or poison control center immediately.[1]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1] Immediate medical attention is required.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][8]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1][11]
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. echemi.com [echemi.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
